3-(3-Bromophenyl)oxetan-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFCZNOBTKPTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309417 | |
| Record name | 3-(3-Bromophenyl)-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-98-9 | |
| Record name | 3-(3-Bromophenyl)-3-oxetanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(3-Bromophenyl)oxetan-3-ol: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out for its unique conformational and electronic characteristics.[1][2] This strained four-membered ether is not merely a structural curiosity but a powerful tool for medicinal chemists. It can act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility, metabolic stability, and lipophilicity without the associated liabilities of its counterparts.[1][2] The incorporation of an oxetane can modulate the pKa of adjacent amines and provide a three-dimensional vector for exploring chemical space, enhancing target affinity and optimizing pharmacokinetic profiles.[1][2]
The 3-aryl-oxetan-3-ol scaffold, in particular, is a valuable building block, combining the benefits of the oxetane ring with a functional handle (the tertiary alcohol) for further elaboration and an aryl group for diverse pharmacophoric interactions. This guide provides an in-depth, field-proven protocol for the synthesis of a key exemplar of this class, 3-(3-Bromophenyl)oxetan-3-ol, intended for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: Nucleophilic Addition of a Grignard Reagent to Oxetan-3-one
The most direct and reliable method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to the carbonyl of oxetan-3-one. This classic organometallic reaction is a cornerstone of carbon-carbon bond formation and is ideally suited for this transformation.
The logic of this approach is threefold:
-
Convergent Synthesis: The two key fragments, the aryl halide and the oxetane core, are brought together in a single, high-yielding step.
-
Precursor Accessibility: The starting materials, 1,3-dibromobenzene and oxetan-3-one, are either commercially available or can be synthesized via established, reliable procedures.
-
Predictable Reactivity: The mechanism of Grignard addition to a ketone is well-understood, allowing for rational control of reaction parameters to maximize yield and minimize side-product formation.
The overall synthetic pathway is depicted below:
References
physicochemical properties of 3-(3-Bromophenyl)oxetan-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)oxetan-3-ol
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a powerful and increasingly utilized motif in drug design.[1][2] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane's unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure has proven invaluable.[1][2][3] Its incorporation into drug candidates can profoundly enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of adjacent amines without significant lipophilicity penalties.[1][3][4]
This guide focuses on a specific, functionalized oxetane: This compound . This compound serves as an exemplary building block, combining the property-enhancing oxetane core with a synthetically versatile bromophenyl group. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery campaigns, enabling researchers to predict its behavior in biological systems and to design more effective and safer therapeutics. This document provides a comprehensive analysis of these properties, grounded in established experimental methodologies, to support researchers, scientists, and drug development professionals.
Core Molecular Identity and Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent characterization. This compound is a solid at room temperature, possessing a unique combination of a rigid oxetane ring, a tertiary alcohol, and a substituted aromatic system.
Caption: 2D Structure of this compound.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| CAS Number | 1379811-98-9 | [5][6][7] |
| Molecular Formula | C₉H₉BrO₂ | [5][7] |
| Molecular Weight | 229.07 g/mol | [5][7] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | OC1(C2=CC=CC(Br)=C2)COC1 | [7] |
| InChI Key | YPFCZNOBTKPTHB-UHFFFAOYSA-N | [7] |
| Physical Form | Solid | |
| Purity | ≥96% (Commercially available) | [7] |
Lipophilicity: Quantifying Molecular Greasiness (LogP & LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in drug design, governing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[8][9]
-
LogP describes the partition of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9]
-
LogD is the partition coefficient at a specific pH and accounts for all ionic species, making it more physiologically relevant for ionizable compounds.[8]
For this compound, the tertiary alcohol is weakly acidic, so at physiological pH (7.4), LogP and LogD₇.₄ are expected to be nearly identical. While experimental data for this specific isomer is not publicly available, a calculated LogP for the analogous 3-(4-Bromophenyl)oxetan-3-ol is 1.67 , suggesting moderate lipophilicity.[10]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This "gold standard" method directly measures the partitioning of the compound between n-octanol and a buffer at a physiologically relevant pH.[8] The causality behind this choice is its direct, empirical nature, which avoids the inaccuracies of predictive models.
Caption: Workflow for Shake-Flask LogD Determination.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare phosphate-buffered saline (PBS) at pH 7.4. Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel, shake vigorously for 24 hours, and allow the layers to separate completely. This creates pre-saturated solvents, a critical step to ensure volume is not lost during the experiment.[11]
-
Compound Addition: Accurately weigh the test compound or add a small volume of a concentrated stock solution (e.g., in DMSO) to a vial containing a known volume of the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol. The final DMSO concentration should be kept low (<1%) to avoid affecting partitioning.
-
Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure a clean separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[11]
-
Calculation: The LogD₇.₄ is calculated using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS).
Aqueous Solubility
Aqueous solubility is a gatekeeper property for oral bioavailability and parenteral formulation.[13] Poor solubility can lead to erratic absorption and is a major cause of compound attrition in development.[14] Two types of solubility are typically measured:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput assay used for early-stage screening.[15][16]
-
Thermodynamic Solubility: The true equilibrium solubility of the solid form of a compound in a buffer. It is the definitive measure, crucial for lead optimization and formulation.[12][15]
While specific experimental data for this compound is not in the public domain, the presence of the polar oxetane and hydroxyl groups is expected to confer better solubility compared to a non-functionalized bromophenyl alkane.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" as it measures the concentration of a saturated solution in equilibrium with the solid drug, reflecting its true solubility.[12]
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
-
Slurry Preparation: Add an excess amount of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Seal the vial and agitate it at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[12]
-
Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant or by passing the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Analysis: Dilute the clear, saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[14]
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Solid-State Properties and X-ray Crystallography
The solid-state form of an active pharmaceutical ingredient (API) influences its stability, dissolution rate, and manufacturability. Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and how they pack in a crystal lattice.[17][18] This information is invaluable for understanding intermolecular interactions and for structure-based drug design.
Protocol: Growing Single Crystals of Small Molecules for X-ray Analysis
Obtaining a high-quality crystal is often the most challenging step.[17] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.
Caption: General Workflow for Single Crystal Growth.
Step-by-Step Methodology (Slow Evaporation):
-
Purity is Paramount: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.[19]
-
Solvent Selection: Identify a solvent in which this compound is moderately soluble. If it is too soluble, crystals will not form; if it is too insoluble, it will not dissolve sufficiently.[19] A solvent screen with common lab solvents (e.g., hexane, ethyl acetate, acetone, methanol) is a good starting point.[20]
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a small volume of the chosen solvent, gently warming if necessary to increase solubility.
-
Filtration: Filter the solution while warm through a syringe filter or a small cotton plug into a clean, dust-free vial. This removes nucleation sites like dust, which would lead to the formation of many small crystals instead of a few large ones.[19]
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. Place the vial in a vibration-free location.[19] The slow evaporation of the solvent will gradually increase the concentration, leading to slow, ordered crystal growth over several days to weeks.
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for mounting on the diffractometer.[17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound(1379811-98-9)核磁图(1HNMR) [m.chemicalbook.com]
- 6. This compound | CAS#:1379811-98-9 | Chemsrc [chemsrc.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chemscene.com [chemscene.com]
- 11. agilent.com [agilent.com]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 18. azolifesciences.com [azolifesciences.com]
- 19. How To [chem.rochester.edu]
- 20. journals.iucr.org [journals.iucr.org]
Whitepaper: A Deep Dive into the Structural and Conformational Landscape of 3-(3-Bromophenyl)oxetan-3-ol
Abstract
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique stereoelectronic properties allow for the fine-tuning of critical drug-like characteristics, including aqueous solubility, metabolic stability, and lipophilicity.[3][4][5][6] Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane scaffold imparts a desirable three-dimensionality to molecular structures, enhancing their interaction with biological targets.[1][4][7][8] This guide provides a comprehensive structural and conformational analysis of a specific, highly functionalized derivative: 3-(3-Bromophenyl)oxetan-3-ol. By integrating theoretical principles with established analytical methodologies, we will dissect the molecule's architecture, from its fundamental covalent framework to the subtle nuances of its three-dimensional shape. This analysis serves as a critical foundation for researchers aiming to leverage this promising building block in rational drug design and development.
Introduction: The Strategic Importance of the Oxetane Moiety
The strategic incorporation of oxetanes into drug candidates can lead to profound improvements in their pharmacokinetic and pharmacodynamic profiles.[1][8] The strained four-membered ring is not a liability but a feature; it is more polar and less lipophilic than a gem-dimethyl group yet often more metabolically robust than a carbonyl function.[4][5] The oxygen atom acts as a hydrogen bond acceptor, while the ring's puckered, non-planar structure provides access to unexplored chemical space.[3]
This compound (Figure 1) is a tertiary alcohol featuring two key functional groups directly attached to the C3 position of the oxetane ring: a hydroxyl group and a 3-bromophenyl group. This substitution pattern is particularly relevant for several reasons:
-
Tertiary Alcohol: The hydroxyl group provides a crucial hydrogen bond donor and acceptor site, essential for molecular recognition at a target protein.
-
3-Bromophenyl Group: The bromine atom offers a vector for further chemical modification (e.g., through cross-coupling reactions) and can engage in halogen bonding, an increasingly recognized non-covalent interaction in ligand-protein binding. The meta-substitution pattern influences the molecule's overall dipole moment and electronic distribution.
-
Chiral Center: The C3 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. Understanding the absolute and relative stereochemistry is paramount, as biological systems are inherently chiral.
A thorough understanding of this molecule's structure and preferred conformation is therefore indispensable for predicting its behavior in a biological environment and for designing next-generation therapeutics.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound with atom numbering.
Structural Elucidation: An Integrated Analytical Approach
Determining the precise structure of this compound requires a multi-faceted analytical strategy. While a definitive crystal structure provides the highest resolution data, spectroscopic methods are essential for routine characterization and for understanding the molecule's behavior in solution.
Synthesis Pathway
The synthesis of 3-aryl-3-hydroxyoxetanes is typically achieved via the addition of an organometallic reagent to oxetan-3-one.[5][9] A plausible and efficient route to this compound involves a Grignard reaction, as outlined below.
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Grignard Reagent: The use of a Grignard reagent, formed from 1,3-dibromobenzene and magnesium, provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of oxetan-3-one.
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it stabilizes the Grignard reagent. The reaction is initiated at low temperatures (-78 °C) to control the initial exothermic addition and then allowed to warm to ensure completion.
-
Aqueous Workup: A final quench with an aqueous solution (e.g., saturated ammonium chloride) protonates the intermediate alkoxide to yield the final tertiary alcohol product.
Spectroscopic and Physicochemical Profile
The identity and purity of the synthesized molecule are confirmed through a combination of spectroscopic techniques. The expected data are summarized in Table 1.
| Property | Predicted Value / Observation |
| Molecular Formula | C₉H₉BrO₂[10][11] |
| Molecular Weight | 229.07 g/mol [10][11] |
| CAS Number | 1379811-98-9[10][11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.2 (m, 4H, Ar-H), 4.9-4.7 (m, 4H, -CH₂-O-), ~2.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145-120 (Ar-C), 85.5 (-C-(Ar)(OH)-), 75.5 (-CH₂-O-) |
| Mass Spec (EI) | M⁺ peaks at m/z 228 & 230 (~1:1 ratio) |
| IR (KBr) | ~3400 cm⁻¹ (O-H), ~1100 cm⁻¹ (C-O), ~1600, 1480 cm⁻¹ (C=C Ar) |
Expert Insights on Spectroscopic Data:
-
¹H NMR: The four protons on the oxetane ring are diastereotopic due to the C3 chiral center. They are expected to appear as a complex multiplet, likely resembling two overlapping AB quartets, in the 4.7-4.9 ppm region. The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The key signals are the quaternary carbon at C3 (around 85 ppm) and the methylene carbons of the oxetane ring (around 75 ppm). The presence of six distinct aromatic signals would confirm the meta-substitution pattern.
-
Mass Spectrometry: The most telling feature is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance results in two molecular ion peaks (M⁺ and M⁺+2) of almost identical intensity, providing unambiguous confirmation of a single bromine atom in the structure.
Conformational Analysis: The Puckered World of the Oxetane Ring
While 2D structures are useful, a molecule's function is dictated by its 3D shape. The conformational analysis of this compound focuses on the puckering of the oxetane ring and the orientation of its substituents.
Oxetane Ring Puckering
Unsubstituted oxetane is nearly planar, but substitution, particularly at the 3-position, introduces steric and torsional strain that forces the ring into a puckered conformation to increase stability.[4][5] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents on the C3 carbon.
Caption: Puckered conformation of the oxetane ring showing substituent positions.
Energetic Considerations: To minimize steric hindrance, the bulky 3-bromophenyl group is strongly predicted to favor the less sterically crowded pseudo-equatorial position. The smaller hydroxyl group would consequently occupy the pseudo-axial position. This arrangement minimizes unfavorable 1,3-diaxial-like interactions with the protons on the C2 and C4 carbons.
Rotational Conformation of the Phenyl Ring
The single bond between C3 of the oxetane and the phenyl ring allows for rotation. However, this rotation is not entirely free. The molecule will adopt a minimum-energy conformation to reduce steric clashes between the ortho-hydrogens of the phenyl ring and the oxetane ring itself. Computational modeling (e.g., DFT calculations) would be the ideal tool to precisely determine the rotational barrier and the preferred dihedral angle. This orientation is critical as it dictates the spatial projection of the bromophenyl group, directly impacting how the molecule can fit into a receptor's binding site.
Standard Operating Protocols
To ensure reproducibility and scientific rigor, standardized protocols for the key analytical techniques are essential.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay (D1) of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with several hundred to a few thousand scans is typically required. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]
Protocol: Single Crystal X-Ray Diffraction (Hypothetical Workflow)
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single, diffraction-quality crystals.
-
Crystal Mounting: Carefully select a well-formed crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[13]
Conclusion and Future Outlook
The structural analysis of this compound reveals a molecule with a well-defined, three-dimensional architecture governed by the puckered nature of the oxetane ring and the steric demands of its substituents. The pseudo-equatorial preference of the bulky bromophenyl group is a key conformational feature. This detailed understanding is not merely academic; it is the foundational knowledge required for its application in drug discovery.
By appreciating the precise shape, hydrogen bonding capabilities, and potential for further functionalization, medicinal chemists can strategically incorporate this building block to:
-
Optimize Ligand-Target Interactions: The defined 3D geometry can be modeled to fit precisely into enzyme active sites or receptor binding pockets.
-
Enhance Physicochemical Properties: Leverage the inherent polarity of the oxetane and hydroxyl groups to improve solubility and reduce clearance.[1][4]
-
Explore New Chemical Space: Use the bromine atom as a synthetic handle for creating libraries of analogues to build structure-activity relationships (SAR).
The continued exploration of functionalized oxetanes like this compound will undoubtedly fuel the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 1379811-98-9 [chemicalbook.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Guide to 3-(3-Bromophenyl)oxetan-3-ol: Unveiling Molecular Architecture for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable scaffold in modern drug discovery. Initially explored as a niche structural motif, its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.
One of the key applications of the oxetane moiety is as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups. For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility by a significant margin, a critical factor for improving oral bioavailability. This strategic replacement allows for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to more promising drug candidates. The compound at the center of this guide, 3-(3-Bromophenyl)oxetan-3-ol, serves as an excellent case study for understanding the spectroscopic characteristics of this important class of molecules. This guide will provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural confirmation and the experimental considerations for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring NMR data for a small molecule like this compound is crucial for reproducibility and accuracy.
Sample Preparation:
-
Mass Measurement: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals to the spectrum.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Diagram of the NMR Experimental Workflow:
commercial availability and suppliers of 3-(3-Bromophenyl)oxetan-3-ol
An In-Depth Technical Guide to 3-(3-Bromophenyl)oxetan-3-ol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a crucial building block for professionals in drug discovery and medicinal chemistry. We will explore its chemical properties, commercial availability, synthetic utility, and strategic applications, offering field-proven insights into its role in modern pharmaceutical development.
The Strategic Importance of the Oxetane Moiety in Drug Design
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable motif in drug discovery.[1] Its incorporation into a lead molecule can profoundly and beneficially alter key physicochemical properties. Unlike commonly used functionalities like gem-dimethyl or carbonyl groups, the oxetane unit can simultaneously improve aqueous solubility, enhance metabolic stability, and adjust lipophilicity.[2][3] this compound serves as a key intermediate, providing a synthetically accessible entry point to this privileged structural class. The bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling rapid diversification of molecular scaffolds.
Core Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and screening. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1379811-98-9 | [4] |
| Molecular Formula | C₉H₉BrO₂ | [4] |
| Molecular Weight | 229.07 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| InChI Key | YPFCZNOBTKPTHB-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1C(O)(COC1)C2=CC(=CC=C2)Br | [4] |
| Physical Form | Solid | [5] |
| Typical Purity | ≥96-97% | [4] |
| Storage | Sealed in a dry environment at 2-8°C |
Commercial Availability and Sourcing
This compound is readily available from a range of specialized chemical suppliers. This accessibility is critical for researchers requiring a reliable supply chain for both initial discovery and scale-up activities. The following table details prominent suppliers and their typical offerings.
| Supplier | Product / Catalog No. | Purity | Available Quantities |
| Fluorochem | F475001 | 96% | 100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g |
| Chiralen | 3955275 | 97% | 100 mg, 250 mg, 1 g |
| Appretech Scientific | APT005400 | N/A | Inquiry-based |
| Abovchem | AC544094 | 95% | 100 mg, 250 mg, 1 g, 5 g, Bulk Inquiry |
Note: While some major suppliers like Sigma-Aldrich and ChemScene list the para-isomer (3-(4-Bromophenyl)oxetan-3-ol), their catalogs indicate a broad capability in oxetane chemistry, suggesting custom synthesis of the meta-isomer is often feasible.[5][6]
Synthetic Utility and Chemical Reactivity
The true value of this compound lies in its synthetic versatility. The oxetane ring itself, while stable under many conditions, can be strategically opened, and the tertiary alcohol can be functionalized.
General Synthesis of the Oxetane Core
While specific vendor-proprietary syntheses for this exact molecule are not public, the general construction of the oxetan-3-ol core is well-documented. Common strategies include the intramolecular cyclization of appropriately substituted diol precursors or the gold-catalyzed oxidative cyclization of propargyl alcohols.[2][7][8] A simplified retrosynthetic analysis highlights the key disconnection approach.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. tandfonline.com [tandfonline.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(3-bromophenyl)oxetan-3-ol (CAS Number: 1379811-98-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-bromophenyl)oxetan-3-ol is a synthetic organic compound featuring a core oxetane ring substituted with a 3-bromophenyl group and a hydroxyl group at the 3-position. The oxetane motif, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, often serving as a bioisostere for gem-dimethyl or carbonyl groups. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.
This guide provides a comprehensive overview of the known properties, a detailed synthesis protocol, and the potential applications of this compound, with a focus on its role in medicinal chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1379811-98-9 | N/A |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)O | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Grignard reaction. This well-established method in organic chemistry involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone. In this case, 3-bromophenylmagnesium bromide is reacted with oxetan-3-one.
The causality behind this experimental choice lies in the high reactivity of the Grignard reagent, which acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. The self-validating nature of this protocol is evident in the predictable and high-yielding formation of the carbon-carbon bond.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 3-aryl-oxetan-3-ols.
Step 1: Preparation of 3-bromophenylmagnesium bromide (Grignard Reagent)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Under a nitrogen atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 equivalent) in the same anhydrous solvent.
-
Add a small portion of the 1,3-dibromobenzene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy, grayish mixture.
Step 2: Reaction with Oxetan-3-one
-
Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Dissolve oxetan-3-one (0.9 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the oxetan-3-one solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
As of the current literature, there is limited specific biological activity or mechanistic data available for this compound itself. Its primary role in the scientific community is that of a versatile chemical building block.
The broader class of oxetane-containing molecules, however, has been extensively explored in medicinal chemistry. The oxetane ring is considered a "magic" fragment in drug design due to its ability to act as a bioisosteric replacement for other common functional groups. For instance, the oxetane-3-ol moiety can serve as a bioisostere for a carboxylic acid group. This substitution can improve a drug candidate's pharmacokinetic profile by reducing its acidity and potentially enhancing its ability to cross cell membranes.
The introduction of an oxetane can positively influence:
-
Aqueous Solubility: The polar ether oxygen of the oxetane ring can improve the solubility of a molecule in aqueous environments.
-
Metabolic Stability: The four-membered ring is generally more stable to metabolic degradation compared to other functional groups it might replace.
-
Lipophilicity: The replacement of a lipophilic group (like a gem-dimethyl group) with an oxetane can reduce the overall lipophilicity of a compound, which can be beneficial for its drug-like properties.
-
Molecular Conformation: The rigid structure of the oxetane ring can lock the conformation of a molecule, potentially leading to a better fit with its biological target.
The 3-bromophenyl substituent on this particular molecule opens up avenues for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Signaling Pathway Context (Hypothetical)
While no specific pathway has been elucidated for this compound, a hypothetical scenario for a derivative of this compound could involve its function as an inhibitor of a protein kinase. The core scaffold could be designed to fit into the ATP-binding pocket of the kinase, with the bromophenyl group serving as a vector for attaching substituents that interact with specific residues in the active site to achieve potency and selectivity.
References
A Technical Guide to the Preliminary Biological Activity Screening of 3-(3-Bromophenyl)oxetan-3-ol
Preamble: The Rationale for Investigation
In the landscape of modern drug discovery, the strategic incorporation of novel chemical scaffolds is paramount to accessing new biological space and overcoming challenges in existing pharmacotherapy. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its introduction into molecular frameworks can profoundly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyls.[1][2][3] The compound at the center of this guide, 3-(3-Bromophenyl)oxetan-3-ol, combines this promising oxetane core with a bromophenyl substituent—a feature frequently associated with potent bioactivity in diverse therapeutic areas.
This document serves as a technical and strategic guide for conducting a preliminary, yet comprehensive, biological activity screening of this novel entity. The objective of such a screening is not exhaustive characterization but rather the rapid and efficient identification of potential "hit" activities that warrant more focused investigation.[4][5] We will proceed through a logically tiered workflow, beginning with an essential assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening funnels targeting key areas of unmet medical need: oncology, inflammation, and infectious diseases. The methodologies described herein are designed to be robust, reproducible, and self-validating through the stringent use of controls, reflecting best practices in preclinical research.
Compound Profile and Handling
Before commencing any biological evaluation, a thorough understanding of the test article's properties is essential for accurate and reproducible assay performance.
Chemical Structure: this compound CAS Number: 1379811-98-9[6][7] Molecular Formula: C₉H₉BrO₂[7] Molecular Weight: 229.07 g/mol [8]
Preparation of Stock Solutions
The compound's solubility dictates the choice of solvent for stock solutions. Given its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Protocol:
-
Accurately weigh 5-10 mg of this compound using an analytical balance.
-
Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Store the primary stock at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
For all biological assays, create intermediate dilutions from the primary stock. The final concentration of DMSO in the assay medium must be carefully controlled and typically should not exceed 0.5% (v/v) to avoid solvent-induced artifacts. A vehicle control (medium with the equivalent concentration of DMSO) is mandatory in all experiments.
A Tiered Screening Strategy: From General Toxicity to Specific Activity
A logical screening cascade maximizes efficiency by using broad, cost-effective assays to filter compounds before committing to more complex and resource-intensive experiments. Our strategy is built on this principle.
Caption: A tiered workflow for preliminary biological screening.
Tier 1: In Vitro Cytotoxicity Assessment
The initial and most critical step is to determine the compound's intrinsic cytotoxicity. This data is essential for interpreting any observed biological activity and establishing a concentration range for subsequent screens. The MTT assay is a robust, colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[9][10]
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow-colored MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt, converting it into an insoluble purple formazan product.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[12] This formazan can be solubilized and quantified by measuring its absorbance, typically around 570 nm.[12]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Lines: A panel of cell lines should be used to assess broad-spectrum vs. selective cytotoxicity. A common starting panel includes:
-
HEK293: Human embryonic kidney cells (representing non-cancerous human cells).
-
MCF-7: Human breast adenocarcinoma (cancer cell line).
-
A549: Human lung carcinoma (cancer cell line).
-
HepG2: Human liver carcinoma (cancer cell line, also relevant for potential hepatotoxicity).
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of 2-fold serial dilutions of this compound in culture medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.
-
Controls (Crucial for Data Integrity):
-
Negative Control: Wells with cells treated with culture medium only.
-
Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[9]
Data Analysis and Presentation
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Example Data Presentation for Cytotoxicity Screening
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| HEK293 | > 100 | 1.2 |
| MCF-7 | 15.6 | 0.8 |
| A549 | 22.4 | 1.5 |
| HepG2 | 45.1 | 2.1 |
Tier 2: Primary Biological Activity Screens
Based on the cytotoxicity profile, non-toxic to moderately toxic concentrations are selected for the primary activity screens.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[13] Therefore, inhibiting NO production is a valid strategy for screening potential anti-inflammatory agents.[14][15]
Caption: Simplified pathway of LPS-induced NO production.
Protocol:
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Controls:
-
Negative Control: Untreated cells (no compound, no LPS).
-
Vehicle Control: Cells treated with DMSO and LPS.
-
Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Table 2: Example Data Presentation for Anti-inflammatory Screening
| Compound Conc. (µM) | % NO Inhibition | % Cell Viability (Concurrent MTT) |
|---|---|---|
| 1 | 5.2 | 98.7 |
| 5 | 25.8 | 96.5 |
| 10 | 55.1 | 94.2 |
| 25 | 89.3 | 91.0 |
| IC₅₀ (µM) | 9.1 | > 100 |
Note: A concurrent viability test is essential to ensure that NO reduction is not due to cytotoxicity.
Antimicrobial Activity: Broth Microdilution Assay
Rationale: The increasing threat of antimicrobial resistance necessitates the discovery of novel antibiotics.[16] The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[17]
Protocol:
-
Microorganisms: Screen against a panel of clinically relevant bacteria and fungi, including:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)
-
Candida albicans (Fungus/Yeast)
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Add 50 µL of the test compound at 2x the desired final concentration to the first column.
-
Perform 2-fold serial dilutions across the plate.
-
Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) and add 50 µL to each well.
-
-
Controls:
-
Growth Control: Wells with inoculum but no compound.
-
Sterility Control: Wells with medium only.
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for C. albicans.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Table 3: Example Data Presentation for Antimicrobial Screening
| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
|---|---|---|
| S. aureus | 16 | Ciprofloxacin: 0.5 |
| E. coli | > 128 | Ciprofloxacin: 0.25 |
| P. aeruginosa | > 128 | Ciprofloxacin: 1 |
| C. albicans | 64 | Fluconazole: 2 |
Conclusion and Future Directions
This guide outlines a foundational strategy for the preliminary biological evaluation of this compound. The tiered approach ensures that resources are directed efficiently, starting with a critical cytotoxicity assessment before proceeding to specific activity screens. The described protocols for anti-inflammatory and antimicrobial screening represent robust, validated methods for initial hit identification.
Positive results in any of these primary assays would trigger a "hit validation" phase. This would involve confirming the activity through repeat experiments, assessing selectivity against a broader panel of cell lines or microbial strains, and initiating preliminary structure-activity relationship (SAR) studies with synthesized analogs. Ultimately, this systematic screening process is the crucial first step in determining whether this compound or its derivatives hold promise as leads for future drug development programs.[18]
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological screening: Significance and symbolism [wisdomlib.org]
- 5. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1379811-98-9 [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-(4-Bromophenyl)oxetan-3-ol | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. namsa.com [namsa.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. ir.vistas.ac.in [ir.vistas.ac.in]
- 14. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 3-(3-Bromophenyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the critical safety, handling, and storage considerations for 3-(3-Bromophenyl)oxetan-3-ol, a novel building block of increasing interest in medicinal chemistry. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring both scientific integrity and personnel safety. This document is structured to provide not just protocols, but the scientific rationale underpinning them, fostering a proactive safety culture.
Understanding the Molecule: A Risk-Based Perspective
This compound is a unique trifunctional molecule: a brominated aromatic ring, a tertiary alcohol, and a strained four-membered oxetane ring. Each of these components contributes to its chemical personality and, consequently, its hazard profile.
-
The Bromophenyl Group: Halogenated aromatic compounds can possess toxicological properties and may be persistent in the environment. The presence of bromine necessitates careful handling to avoid inhalation, ingestion, and skin contact.[1][2][3][4]
-
The Tertiary Alcohol: While the alcohol functional group itself is common, its position on the strained oxetane ring influences the molecule's reactivity.
-
The Oxetane Ring: The four-membered ether ring is characterized by significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions.[5][6] However, the 3,3-disubstituted pattern in this molecule offers enhanced stability compared to other substituted oxetanes.[7][8][9][10][11][12] Understanding this delicate balance between stability and reactivity is paramount for its safe handling.
Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, the following hazard identification is based on data from its close isomer, 3-(4-Bromophenyl)oxetan-3-ol, and the known reactivity of the oxetane class.[13]
Hazard Identification and Classification
Based on available data for the isomeric compound, this compound should be treated as a hazardous substance with the following classifications under the Globally Harmonized System (GHS):
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Avoid direct contact with skin. Wear appropriate chemical-resistant gloves. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety glasses or goggles. An eyewash station should be readily accessible. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. |
This table summarizes the likely hazards of this compound based on data for its para-isomer.[13]
Prudent Practices for Safe Handling
The following protocols are designed to mitigate the risks identified above. The underlying principle is the consistent application of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any airborne particulates or potential vapors.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[14][15][16]
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Work Practice Controls: Integrating Safety into Workflow
-
Avoid Cross-Contamination: Designate specific areas and equipment for handling this compound.
-
Acid-Free Environment: Due to the oxetane ring's susceptibility to acid-catalyzed ring-opening, it is imperative to avoid contact with acidic materials.[5][6][8][18] This includes ensuring all glassware is free from acidic residues.
-
Controlled Reactions: When using this compound in reactions, be mindful of the potential for exothermic events, especially when scaling up.
Diagram 1: Safe Handling Workflow
References
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. LCSS: BROMINE [web.stanford.edu]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 [sigmaaldrich.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. ehs.providence.edu [ehs.providence.edu]
- 18. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
Methodological & Application
Application Notes and Protocols: Leveraging 3-(3-Bromophenyl)oxetan-3-ol in Suzuki Coupling Reactions for Drug Discovery
Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif, offering a unique combination of properties including low molecular weight, high polarity, and a distinct three-dimensional structure.[1] Initially a niche scaffold, it is now recognized as a versatile tool for fine-tuning the properties of drug candidates.[1][2] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][2]
The 3-(3-Bromophenyl)oxetan-3-ol scaffold, in particular, represents a highly strategic building block. The bromo-substituted phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries for biological screening. The oxetane-3-ol portion of the molecule imparts favorable physicochemical properties, making it an attractive component for lead optimization campaigns. This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, including a detailed mechanistic explanation and robust experimental protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium(0) complex in the presence of a base.[3] The reaction was first published in 1979 by Akira Suzuki, who, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings.[4] The catalytic cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This is often the rate-determining step of the reaction.[3][4] The palladium inserts into the carbon-bromine bond, forming a square planar palladium(II) intermediate.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8] The halide on the palladium complex is then exchanged for the organic group from the boronate.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][6]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki Coupling
This protocol is a representative example for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 3-(3'-aryl-biphenyl-3-yl)oxetan-3-ol.
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
Optimization and Considerations
The success of a Suzuki coupling reaction can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common parameters and their effects.
| Parameter | Common Choices | Considerations and Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is an air-stable Pd(0) source.[6] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[9] The choice of ligand can be critical for challenging substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base is crucial for activating the boronic acid.[7] Stronger bases can sometimes lead to faster reactions, but may not be compatible with base-sensitive functional groups.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[5] |
| Temperature | Room Temperature to 120 °C | While some modern catalyst systems allow for room temperature couplings, heating is often required, particularly for less reactive aryl chlorides or sterically hindered substrates.[11] |
Applications in Drug Discovery
The ability to rapidly and efficiently generate libraries of 3-aryloxetan-3-ols via Suzuki coupling is of significant interest to medicinal chemists. The oxetane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as increased solubility and metabolic stability, and reduced lipophilicity.[1][2][12] These are all desirable attributes in the development of orally bioavailable drugs. The diverse array of commercially available boronic acids allows for the exploration of a vast chemical space around the 3-phenyloxetan-3-ol core, enabling structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-purity reagents. Consider a different palladium precatalyst or ligand. |
| Inappropriate base or solvent | Screen different bases and solvent systems. Ensure the base is sufficiently soluble in the reaction medium. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Protodeboronation | Presence of excess water or acid | Use anhydrous solvents and ensure the reaction is sufficiently basic. Consider using potassium trifluoroborate salts which are more stable.[13] |
| Homocoupling of Boronic Acid | Oxygen contamination | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Difficult Purification | Similar polarity of starting material and product | Optimize the chromatographic conditions (solvent gradient, different stationary phase). |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel chemical entities for drug discovery. The Suzuki-Miyaura coupling provides a robust and efficient method for its derivatization, allowing for the systematic exploration of chemical space. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can effectively utilize this powerful reaction to generate libraries of oxetane-containing compounds with potentially improved drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-(3-Bromophenyl)oxetan-3-ol for Drug Discovery
Introduction: The Strategic Value of the Oxetane Moiety and Cross-Coupling in Medicinal Chemistry
In the landscape of modern drug discovery, the precise control of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif for medicinal chemists.[1] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[2][3] The unique three-dimensional structure of the oxetane scaffold can also facilitate novel interactions with biological targets.[4][5]
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6][8]
This guide provides detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—using 3-(3-Bromophenyl)oxetan-3-ol as a versatile building block. This substrate combines the advantageous properties of the oxetane ring with a reactive aryl bromide handle, opening avenues for the synthesis of a diverse array of novel chemical entities for drug discovery programs. The tertiary alcohol on the oxetane ring adds a layer of functionality and potential for steric influence that requires careful consideration in reaction optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][10] Understanding this fundamental mechanism is crucial for troubleshooting and adapting protocols.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is generally understood to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex.[11][12] This is often the rate-limiting step of the reaction.
-
Transmetalation: A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[9]
The choice of ligands, base, and solvent plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout this cycle.
Experimental Protocols
The following protocols are designed as starting points for the cross-coupling of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific coupling partners.
Synthesis of Starting Material: this compound
While not the focus of this guide, the starting material can be synthesized through methods such as the gold-catalyzed oxidative cyclization of the corresponding propargylic alcohol or via multi-step routes from epichlorohydrin.[14][15][16] It is crucial to use a highly pure starting material for successful cross-coupling outcomes.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[6][13]
Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or boronate ester) (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid derivative, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane portion of the solvent system. Add this pre-mixed catalyst solution to the reaction vessel via syringe.
-
Add the water portion of the solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale:
-
Catalyst/Ligand: Pd(OAc)₂ is a common and relatively air-stable palladium precursor.[17] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it effective for coupling sterically hindered substrates.[18]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups.[18]
-
Solvent: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.
| Parameter | Recommended Condition |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 80-100 °C |
Protocol 2: Mizoroki-Heck Reaction for C-C Bond Formation (Alkenylation)
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[19][20]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (DMF or MeCN), the alkene, and the base (Et₃N or DIPEA) via syringe.
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter off any precipitated salts and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale:
-
Catalyst/Ligand: The Pd(OAc)₂/P(o-tol)₃ system is a classic combination for the Heck reaction.[21] The phosphine ligand stabilizes the palladium catalyst.
-
Base: An organic amine base like Et₃N is used to neutralize the HBr generated during the catalytic cycle.[19]
-
Solvent: Polar aprotic solvents like DMF or MeCN are typically used to facilitate the reaction.
| Parameter | Recommended Condition |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ |
| Base | Et₃N or DIPEA |
| Solvent | DMF or MeCN |
| Temperature | 80-120 °C |
Protocol 3: Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, providing access to aryl alkynes.[22][23]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (THF or Toluene) and the amine base (Et₃N or DIPA).
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst and copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale:
-
Catalyst System: The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[22][24]
-
Base: The amine base serves both to neutralize the HX byproduct and as the solvent in some cases.[25][26]
-
Conditions: This reaction can often be performed under milder conditions compared to other cross-coupling reactions.[22]
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Et₃N or DIPA |
| Solvent | THF or Toluene |
| Temperature | Room Temperature to 60 °C |
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[27][28] This reaction is of immense importance in pharmaceutical synthesis.[29]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu (or Cs₂CO₃), the palladium precatalyst, and the ligand to a reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent (Toluene or Dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale:
-
Catalyst/Ligand: Pd₂(dba)₃ is a common Pd(0) source.[30] Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are highly effective for C-N bond formation, as they facilitate the reductive elimination step.[31]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the active nucleophile.[30] For more sensitive substrates, a milder base like Cs₂CO₃ can be employed.
-
Solvent: Anhydrous, non-protic solvents are essential for this reaction.
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ / XPhos or RuPhos |
| Base | NaOt-Bu or Cs₂CO₃ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
Conclusion and Outlook
The protocols detailed in this guide demonstrate the versatility of this compound as a building block for introducing the valuable oxetane motif into a wide range of molecular scaffolds. By leveraging the power of palladium-catalyzed cross-coupling, researchers can efficiently synthesize novel compounds with potentially enhanced pharmaceutical properties. The inherent stability of the oxetane ring under the described conditions makes it a reliable component in late-stage functionalization strategies. As with any synthetic procedure, careful optimization and substrate scope evaluation will be key to maximizing the potential of these powerful reactions in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. atlantis-press.com [atlantis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Heck Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 26. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 29. youtube.com [youtube.com]
- 30. jk-sci.com [jk-sci.com]
- 31. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 3-(3-Bromophenyl)oxetan-3-ol
Introduction: The Strategic Value of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern medicinal chemistry. Its incorporation into small molecule drug candidates can impart a range of desirable physicochemical properties. The strained four-membered ring introduces a degree of three-dimensionality that can enhance binding to biological targets, while the polar ether linkage can improve aqueous solubility and reduce lipophilicity.[1] Furthermore, the oxetane unit can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby improving the pharmacokinetic profile of a compound.[2]
The molecule 3-(3-bromophenyl)oxetan-3-ol presents a versatile scaffold for the synthesis of novel drug candidates. It possesses two key points for diversification: the bromo-aryl group, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and the tertiary hydroxyl group, which can be functionalized through etherification or esterification. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the selective functionalization of this valuable building block, with a focus on explaining the rationale behind the chosen methodologies to ensure scientific integrity and reproducibility.
I. Functionalization of the Aryl Bromide: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds. However, the presence of the tertiary alcohol on the oxetane ring necessitates careful consideration of reaction conditions to avoid potential interference with the catalytic cycle. To ensure the robustness of these coupling reactions, a protecting group strategy for the tertiary alcohol is highly recommended.
A. Protection of the Tertiary Alcohol
The tertiary hydroxyl group can be protected as a silyl ether, a common strategy that is compatible with a wide range of palladium-catalyzed reactions. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice due to its stability under the basic conditions often employed in cross-coupling reactions and its relatively mild deprotection conditions.
Protocol 1: Protection of this compound with a TBDMS group
Rationale: This protocol utilizes tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a polar aprotic solvent. Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst. Dichloromethane (DCM) is a good solvent choice due to its inertness and ability to dissolve the starting material and reagents.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add imidazole (1.5 eq).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBDMS-protected product.
Diagram 1: Protection of the Tertiary Alcohol
Caption: Workflow for the TBDMS protection of the tertiary alcohol.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3][4] For the arylation of the TBDMS-protected this compound, the choice of palladium catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions.
Protocol 2: Suzuki-Miyaura Coupling of TBDMS-protected this compound
Rationale: This protocol employs a palladium(0) catalyst, Pd(PPh₃)₄, which is a reliable and commercially available option.[5] A phosphine ligand like triphenylphosphine (already part of the catalyst complex) is suitable for many standard couplings. A mixture of an organic solvent (1,4-dioxane) and water is used to dissolve both the organic substrate and the inorganic base. Potassium carbonate is a mild base that is effective in promoting the transmetalation step of the catalytic cycle.
Step-by-Step Procedure:
-
To a Schlenk flask, add the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
Application Note: 3-(3-Bromophenyl)oxetan-3-ol as a Versatile Building Block for CNS Drug Discovery
Introduction: The Strategic Value of Oxetanes in CNS Drug Development
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders necessitates the design of molecules with exceptional physicochemical properties to ensure blood-brain barrier penetration and metabolic resilience. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to commonly used functionalities like gem-dimethyl or carbonyl groups.[4][5][6] These attributes are paramount for developing effective CNS agents.
This technical guide provides an in-depth exploration of 3-(3-bromophenyl)oxetan-3-ol , a building block that synergistically combines the property-enhancing features of the oxetane moiety with the synthetic versatility of an aryl bromide. This unique combination offers a robust platform for constructing diverse libraries of CNS-targeted compounds. We will detail its synthesis, key synthetic transformations, and provide validated protocols to facilitate its use in drug discovery programs.
Core Advantages and Physicochemical Impact
The utility of this compound stems from the distinct contributions of its oxetane and bromophenyl components. The oxetane ring, being small, polar, and three-dimensional, is a powerful tool for fine-tuning molecular properties.[3][7]
| Property | Contribution of the Oxetane Moiety | Contribution of the Bromophenyl Moiety | Net Advantage for CNS Drug Design |
| Aqueous Solubility | The oxygen atom acts as a hydrogen bond acceptor, significantly improving solubility.[4][5] | The aryl group provides a lipophilic counter-balance. | Enhanced bioavailability and improved formulation characteristics. |
| Metabolic Stability | The 3,3-disubstituted oxetane is more resistant to metabolic degradation than gem-dimethyl groups.[1][3] | The C-Br bond is a versatile handle for late-stage functionalization. | Increased in vivo half-life and reduced risk of generating reactive metabolites. |
| Lipophilicity (LogD) | The polar nature of the oxetane ring reduces overall lipophilicity.[2][8] | The bromine atom offers a site for introducing various groups to modulate LogD. | Enables precise control over blood-brain barrier permeability. |
| Molecular Conformation | Imparts a distinct three-dimensional, non-planar geometry.[3][5] | Provides a rigid scaffold for vectoral expansion. | Facilitates exploration of new chemical space and can improve target binding selectivity. |
| Synthetic Utility | The tertiary alcohol allows for further derivatization or can be a key pharmacophoric feature. | The aryl bromide is ideal for a wide range of cross-coupling reactions.[9][10][11] | Offers dual points for diversification, enabling rapid generation of analogs for SAR studies. |
Synthesis of the Building Block
An efficient and scalable synthesis of this compound is crucial for its widespread application. The protocol below describes a reliable two-step process starting from 1,3-dichloroacetone.
Protocol 1: Synthesis of this compound
Workflow Diagram:
Caption: Synthetic pathway for this compound.
Materials:
-
3-Bromo-1-iodobenzene or 1,3-dibromobenzene
-
Magnesium turnings
-
1,3-Dichloroacetone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 equiv) in a flame-dried flask under an inert atmosphere (Argon or N₂).
-
Add a solution of 3-bromo-1-iodobenzene (1.0 equiv) in anhydrous THF dropwise to initiate the Grignard formation. Maintain a gentle reflux. After the addition, stir at room temperature for 1 hour.
-
-
Addition to Dichloroacetone:
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of 1,3-dichloroacetone (1.1 equiv) in anhydrous THF, keeping the internal temperature below -70 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a 4 M aqueous solution of NaOH (3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Causality and Trustworthiness: The use of 3-bromo-1-iodobenzene allows for selective Grignard formation at the more reactive C-I bond. The subsequent intramolecular Williamson ether synthesis is a robust and high-yielding method for forming the strained oxetane ring.[12][13] This protocol is designed to be self-validating through standard in-process controls like TLC or LC-MS to monitor the consumption of starting materials.
Key Synthetic Applications for CNS Library Synthesis
The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of functionalities essential for probing structure-activity relationships in CNS targets.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds, creating biaryl structures prevalent in CNS drug candidates.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid/ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Combine this compound, the boronic acid/ester, and the base in a reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the mixture to 80-100 °C and monitor by LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Expert Insight: The choice of base and solvent system is critical and may require optimization for challenging substrates, particularly with heteroaryl boronic acids.[9] For electron-deficient or sterically hindered partners, a stronger base like Cs₂CO₃ may be beneficial.
Protocol 3: Buchwald-Hartwig Amination
This powerful reaction enables the formation of C-N bonds, introducing primary or secondary amines that are key pharmacophoric elements in many CNS agents.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with the palladium precatalyst, base, and this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, and carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc), wash, dry, and concentrate.
-
Purify by chromatography.
Authoritative Grounding: The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice, which must facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[14][15][16] Modern bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[16]
Conclusion
This compound is a strategically designed building block that empowers medicinal chemists to address key challenges in CNS drug discovery. It provides a reliable and synthetically accessible route to novel compounds with improved "drug-like" properties. The robust protocols provided herein for its synthesis and subsequent functionalization via modern cross-coupling chemistry serve as a validated starting point for the rapid exploration of new chemical entities targeting the central nervous system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
synthesis of 3-aminooxetanes from 3-(3-Bromophenyl)oxetan-3-ol precursors
Application Note & Protocol
Strategic Synthesis of 3-(Aryl-amino)oxetane Scaffolds via Palladium-Catalyzed C-N Cross-Coupling
Introduction: The Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered saturated heterocycle, has emerged from a niche curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional exit vector—allows chemists to meticulously fine-tune the physicochemical characteristics of drug candidates.[3][4] The incorporation of an oxetane can significantly improve aqueous solubility, enhance metabolic stability, and modulate the basicity of adjacent functional groups, such as amines, without substantially increasing lipophilicity.[1][3]
Among the various substituted oxetanes, the 3-aminooxetane framework is particularly valuable.[5][6] The aryl-amino-substituted variant, in particular, serves as a key building block for a multitude of pharmacologically active agents. However, the construction of the crucial aryl C-N bond has historically presented significant challenges, often requiring harsh conditions and tolerating a limited range of functional groups. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field, providing a robust and versatile method for the synthesis of these vital structures.[7][8][9]
This document provides a detailed guide for the synthesis of 3-(3-aminophenyl)oxetan-3-ol derivatives, starting from a readily accessible 3-(3-bromophenyl)oxetan-3-ol precursor. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig reaction, provide a field-tested experimental protocol, and offer expert insights to ensure successful execution.
Synthetic Strategy: The Buchwald-Hartwig Amination
The core of our strategy is the palladium-catalyzed cross-coupling of an amine with the 3-bromophenyl group of the oxetane precursor. This approach is selected for its exceptional functional group tolerance, broad substrate scope, and typically high yields under mild conditions.[7][10] The oxetane ring and its tertiary alcohol are stable under these reaction conditions, making this a highly chemoselective transformation.
The key components of this catalytic system are:
-
Palladium Precatalyst: A source of palladium(0), which is the active catalytic species.
-
Phosphine Ligand: A bulky, electron-rich ligand that stabilizes the palladium center, facilitates the key steps of the catalytic cycle, and prevents side reactions.[11]
-
Base: A non-nucleophilic base required to deprotonate the amine, forming the active nucleophile.
-
Solvent: An anhydrous, aprotic solvent to ensure a homogeneous reaction environment.
Figure 1. General scheme for the Buchwald-Hartwig amination.
Mechanistic Rationale: The Engine of C-N Bond Formation
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The Buchwald-Hartwig amination proceeds through a well-established sequence of steps involving a palladium(0)/palladium(II) cycle.[7][11][12]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the carbon-bromine bond of the aryl halide. This forms a Pd(II) intermediate. This is often the rate-determining step of the cycle.[12]
-
Amine Coordination & Deprotonation: The amine coordinates to the electron-deficient Pd(II) center. The base then removes a proton from the coordinated amine, forming a palladium amido complex and the conjugate acid of the base.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A crucial side reaction is β-hydride elimination, which can be suppressed by using bulky phosphine ligands that favor the reductive elimination pathway.[7][13]
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of 3-Aryloxetan-3-ols as 1,2-Bis-Electrophiles in Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of 3-Aryloxetan-3-ols
In the landscape of modern synthetic and medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable physicochemical properties is relentless. Oxetanes, strained four-membered cyclic ethers, have garnered significant attention as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties, often improving properties such as aqueous solubility and metabolic stability.[1] Among oxetane-containing building blocks, 3-aryloxetan-3-ols stand out as exceptionally versatile intermediates.
The inherent ring strain of the oxetane core, combined with the tertiary alcohol at the C3 position, primes these molecules for unique reactivity. Under Brønsted acid catalysis, the tertiary alcohol can be protonated and eliminated as water, generating a stabilized tertiary carbocation. This activation strategy transforms the 3-aryloxetan-3-ol into a potent 1,2-bis-electrophile. The initial electrophilic site is the C3 carbocation, and the second is a latent electrophilic site at one of the oxetane methylene carbons, which becomes susceptible to nucleophilic attack upon ring opening. This dual reactivity allows for elegant annulation reactions with bis-nucleophiles, providing a powerful and efficient pathway to construct diverse heterocyclic systems from simple, readily available precursors.[2][3]
This guide provides a comprehensive overview of the application of 3-aryloxetan-3-ols as 1,2-bis-electrophiles. We will detail the established, field-proven protocol for the synthesis of 1,4-dioxanes and extend the core principles to propose novel, mechanistically plausible synthetic strategies for accessing other valuable heterocyclic cores, including pyrazoles, isoxazoles, and 1,2,4-oxadiazoles.
Part 1: Synthesis of the 3-Aryloxetan-3-ol Precursor
The accessibility of the starting material is paramount to its utility. 3-Aryloxetan-3-ols are readily prepared via the addition of organometallic reagents to the commercially available oxetan-3-one. This approach is robust and accommodates a wide variety of aryl and heteroaryl functionalities.[4]
Protocol 1: General Synthesis of 3-Aryl-Substituted Oxetan-3-ols
This protocol describes the synthesis of 3-aryloxetan-3-ols via the addition of an aryl Grignard or aryllithium reagent to oxetan-3-one. The choice between Grignard and organolithium reagents may depend on the specific aryl halide used as the precursor.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.1 eq)
-
Magnesium turnings or n-Butyllithium (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Oxetan-3-one (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for chromatography
Procedure:
-
Preparation of the Organometallic Reagent:
-
Grignard: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of the aryl halide in anhydrous THF. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.
-
Organolithium: To a flame-dried flask under an inert atmosphere, add a solution of the aryl halide in anhydrous THF or Et₂O. Cool the solution to -78 °C. Add n-butyllithium dropwise and stir for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.
-
-
Addition to Oxetan-3-one:
-
Prepare a solution of oxetan-3-one in anhydrous THF in a separate flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add the prepared Grignard or aryllithium reagent to the oxetan-3-one solution via cannula. The reaction is typically exothermic. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. Monitor the reaction by TLC until the oxetan-3-one is consumed.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-aryloxetan-3-ol by silica gel column chromatography using a gradient of hexanes/ethyl acetate as the eluent.
-
Causality and Expertise: The use of low temperatures (-78 °C) is critical to prevent side reactions, such as the enolization of oxetan-3-one or reaction of the product alkoxide with another equivalent of the organometallic reagent. The choice of anhydrous solvents is essential to avoid quenching the highly reactive organometallic species.
Part 2: Established Application - Brønsted Acid-Catalyzed Synthesis of 1,4-Dioxanes
The reaction of 3-aryloxetan-3-ols with 1,2-diols under Brønsted acid catalysis is a well-established and highly efficient method for the synthesis of substituted 1,4-dioxanes. This annulation reaction showcases the dual electrophilic nature of the oxetanol.[2][3][5]
Reaction Mechanism: 1,4-Dioxane Formation
The reaction is initiated by the protonation of the tertiary alcohol of the 3-aryloxetan-3-ol by the Brønsted acid (e.g., Tf₂NH), followed by elimination of water to form a stabilized oxetane carbocation (I). One of the hydroxyl groups of the 1,2-diol then acts as a nucleophile, attacking the carbocation to form an oxonium ether intermediate (II). A subsequent intramolecular Sₙ2-type ring-opening of the protonated oxetane by the remaining hydroxyl group yields the final 1,4-dioxane product (IV) after deprotonation.
Caption: Mechanism of 1,4-Dioxane Synthesis
Protocol 2: Brønsted Acid-Catalyzed Synthesis of 2-(Aryl)-2-(hydroxymethyl)-1,4-dioxanes
This protocol is adapted from the work of Bull and coworkers and describes the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols.[2]
Materials:
-
3-Aryloxetan-3-ol (1.0 eq)
-
1,2-Diol (e.g., ethylene glycol, 1.5 eq)
-
Triflimide (Tf₂NH) (10 mol%)
-
Toluene (0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
To a vial equipped with a magnetic stir bar, add the 3-aryloxetan-3-ol, 1,2-diol, and toluene.
-
Add the Brønsted acid catalyst, Tf₂NH, to the solution.
-
Seal the vial and heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the substrate.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,4-dioxane.
Trustworthiness & Self-Validation: This protocol is considered self-validating through rigorous analytical characterization. The identity and purity of the starting 3-aryloxetan-3-ol should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The progress of the reaction can be reliably monitored by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot. The final 1,4-dioxane product must be fully characterized by spectroscopic methods (NMR, IR, HRMS) to confirm its structure and high purity. For chiral diols, diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.
Data Presentation: Scope of the 1,4-Dioxane Synthesis
The following table summarizes representative examples from the literature, demonstrating the scope of the reaction with various 3-aryloxetan-3-ols and 1,2-diols.[2]
| Entry | 3-Aryloxetan-3-ol (Ar) | 1,2-Diol | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Ethylene glycol | 80 | 4 | 95 |
| 2 | 4-Methoxyphenyl | Ethylene glycol | 80 | 4 | 91 |
| 3 | 4-Chlorophenyl | Ethylene glycol | 80 | 16 | 85 |
| 4 | Phenyl | Propane-1,2-diol | 50 | 24 | 88 |
| 5 | Phenyl | (±)-Stilbenediol | 50 | 24 | 91 |
| 6 | Phenyl | 1,1-Diphenylethane-1,2-diol | 50 | 24 | 75 |
Part 3: Proposed Synthetic Applications - Extending the 1,2-Bis-Electrophile Concept
The following protocols are proposed based on the established reactivity of 3-aryloxetan-3-ols. They represent mechanistically plausible, yet currently theoretical, extensions of this chemistry to the synthesis of other important five-membered heterocycles. These protocols have not been experimentally validated in the peer-reviewed literature and should be approached as starting points for methodology development.
The core hypothesis is that the acid-catalyzed ring-opening of the 3-aryloxetan-3-ol in the presence of a suitable bis-nucleophile (hydrazine, hydroxylamine, or amidoxime) will generate an in-situ α-hydroxy-β-aryl ketone equivalent, which will then undergo cyclocondensation to form the desired heterocycle.
Proposed Synthesis of Pyrazoles
Pyrazoles are commonly synthesized via the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][7][8] We propose that the 1,2-bis-electrophile generated from the oxetanol can serve as a synthetic equivalent of a 1,3-dicarbonyl synthon.
Caption: Proposed Pyrazole Synthesis Workflow
Protocol 3 (Proposed): Synthesis of 3-Aryl-5-(hydroxymethyl)pyrazoles
-
To a solution of 3-aryloxetan-3-ol (1.0 eq) in a suitable solvent like ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH, or Tf₂NH, 10-20 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC/LC-MS.
-
The proposed mechanism involves initial formation of the oxetane carbocation, followed by attack of one nitrogen of the hydrazine. Subsequent ring-opening and cyclization with the second nitrogen atom, followed by dehydration, should yield the pyrazole.
-
Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by chromatography.
Proposed Synthesis of Isoxazoles
Analogous to pyrazole synthesis, isoxazoles can be formed from 1,3-dicarbonyls and hydroxylamine.[9][10] The same principle of using the oxetanol as a 1,3-dicarbonyl equivalent is applied here.
Caption: Proposed Isoxazole Synthesis Workflow
Protocol 4 (Proposed): Synthesis of 3-Aryl-5-(hydroxymethyl)isoxazoles
-
Combine the 3-aryloxetan-3-ol (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a protic solvent such as ethanol.
-
Add a base (e.g., sodium acetate or pyridine, 1.2 eq) to liberate free hydroxylamine.
-
Add a catalytic amount of a mineral acid or a strong Brønsted acid and heat to reflux.
-
The reaction is expected to proceed through a similar pathway to the pyrazole synthesis, with the nitrogen of hydroxylamine attacking the carbocation, followed by ring-opening and cyclization of the hydroxyl group onto the resulting ketone.
-
Work-up would involve extraction and chromatographic purification.
Proposed Synthesis of 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles typically involves the acylation of an amidoxime followed by cyclodehydration.[11][12][13] In this proposed transformation, the ring-opened oxetanol could generate an α-hydroxy ketone, which, after oxidation to an α-keto acid or derivative, could serve as the acylating partner for an amidoxime.
Caption: Proposed 1,2,4-Oxadiazole Synthesis Workflow
Protocol 5 (Proposed): Two-Step Synthesis of 3-Aryl-5-(aroyl)-1,2,4-oxadiazoles
-
Step 1: Hydrolysis and Oxidation. Treat the 3-aryloxetan-3-ol with aqueous acid to hydrolyze the oxetane ring, yielding a 1,2-diol-3-ketone. Selectively oxidize the primary alcohol of this intermediate to the corresponding carboxylic acid using a mild oxidant (e.g., TEMPO/bleach or PCC).
-
Step 2: Cyclocondensation. Activate the resulting α-keto acid with a coupling agent (e.g., EDC, DCC, or CDI) and react it with an amidoxime (1.0 eq) in a suitable solvent like DMF or THF.
-
Heat the reaction mixture to promote cyclodehydration, yielding the target 1,2,4-oxadiazole.
-
Purify the final product via standard extraction and chromatographic techniques.
Conclusion
3-Aryloxetan-3-ols are powerful and versatile building blocks in modern organic synthesis. Their ability to function as 1,2-bis-electrophiles under Brønsted acid catalysis provides a direct and efficient route to complex heterocyclic structures like 1,4-dioxanes. The established protocols are robust and high-yielding. Furthermore, the core reactivity of these synthons opens up exciting possibilities for the development of new synthetic methodologies. The proposed pathways for synthesizing pyrazoles, isoxazoles, and 1,2,4-oxadiazoles outlined in this guide provide a solid conceptual framework for researchers to expand the utility of this remarkable class of compounds, paving the way for the discovery of novel molecules in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for gram-scale synthesis of 3-(3-Bromophenyl)oxetan-3-ol
Introduction: The Rising Importance of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, without drastically increasing molecular weight.[1][2] The 3-hydroxy-3-aryloxetane scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules. 3-(3-Bromophenyl)oxetan-3-ol is a key intermediate, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space.
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound via a Grignard reaction. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and offer insights into potential challenges and troubleshooting.
Synthetic Strategy: Nucleophilic Addition of a Grignard Reagent to Oxetan-3-one
The core of this synthesis is the nucleophilic addition of a Grignard reagent to a ketone.[3] Specifically, 3-bromophenylmagnesium bromide is reacted with oxetan-3-one. The Grignard reagent, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of oxetan-3-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired tertiary alcohol, this compound.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a gram-scale synthesis. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Anhydrous solvents are critical for the success of this reaction.[4][5]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier | Notes |
| Magnesium turnings | 24.31 | 2.67 g | 110 | Sigma-Aldrich | Use freshly opened or activated turnings. |
| 1,3-Dibromobenzene | 235.91 | 23.6 g (14.9 mL) | 100 | Acros Organics | Ensure it is free of moisture. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Sigma-Aldrich | Dri-Solv™ or freshly distilled from Na/benzophenone. |
| Oxetan-3-one | 72.06 | 7.21 g | 100 | TCI Chemicals | Store under inert atmosphere. |
| Saturated aqueous NH₄Cl | - | 100 mL | - | - | For quenching the reaction. |
| Ethyl acetate (EtOAc) | 88.11 | 500 mL | - | Fisher Scientific | For extraction. |
| Hexanes | - | 500 mL | - | Fisher Scientific | For column chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 20 g | - | - | For drying the organic layer. |
| Silica gel | - | 100 g | - | - | For column chromatography (230-400 mesh). |
| Iodine crystal | 253.81 | 1 small crystal | - | - | For initiating the Grignard reaction. |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
Welcome to the technical support center for the synthesis of 3-(3-bromophenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern reaction success and yield.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the nucleophilic addition of a Grignard reagent, 3-bromophenylmagnesium bromide, to oxetan-3-one.[1] While conceptually straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the desired product. The strained four-membered ring of the oxetane core and the reactivity of the Grignard reagent create a delicate balance that requires careful control over reaction parameters.[1][2] This guide will address the most common challenges encountered during this synthesis and provide evidence-based solutions.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address the most pressing issues you may face in the laboratory.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields in this Grignard reaction can stem from several factors, primarily related to the quality of the Grignard reagent, the stability of the starting material and product, and the reaction conditions.
Answer:
1. Grignard Reagent Quality and Formation:
-
Incomplete Formation: The Grignard reagent, 3-bromophenylmagnesium bromide, may not have formed completely. This can be due to inactive magnesium turnings (oxidized surface), impure 3-bromoanisole, or the presence of moisture in the solvent (typically THF or diethyl ether).[3][4]
-
Troubleshooting:
-
Activate Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. All glassware should be flame-dried or oven-dried immediately before use and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
-
-
Grignard Reagent Decomposition: Grignard reagents are strong bases and can be quenched by trace amounts of water, alcohols, or even acidic protons on glassware.[3][5]
-
Troubleshooting:
-
Rigorous Drying: As mentioned above, anhydrous conditions are paramount.
-
Titration: Before use, titrate a small aliquot of your prepared Grignard reagent to determine its exact concentration. This will allow for more precise stoichiometry in the subsequent reaction.
-
-
2. Oxetan-3-one Stability and Purity:
-
Instability: Oxetan-3-one can be unstable, particularly to acidic or basic conditions, which can lead to ring-opening or polymerization.[1][6]
-
Troubleshooting:
-
Freshly Prepared or Purified: Use freshly prepared or recently purified oxetan-3-one. If it has been stored for an extended period, consider purification by distillation under reduced pressure.[6]
-
Neutral pH: Ensure that the reaction and work-up conditions are as close to neutral as possible until the final quenching step.
-
-
3. Reaction Conditions:
-
Temperature Control: The addition of the Grignard reagent to oxetan-3-one is exothermic. If the temperature is not controlled, side reactions can occur, including enolization of the oxetan-3-one or reaction of the Grignard reagent with the solvent.
-
Troubleshooting:
-
Slow Addition at Low Temperature: Add the Grignard reagent solution dropwise to a cooled solution (e.g., 0 °C or -78 °C) of oxetan-3-one in your anhydrous solvent.[7] This helps to dissipate the heat of reaction and minimize side product formation.
-
-
4. Work-up and Purification:
-
Product Instability During Work-up: The oxetane ring in the product, this compound, can be susceptible to ring-opening under harsh acidic conditions during the work-up.[8][9]
-
Troubleshooting:
-
Careful Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄. Ammonium chloride is a milder proton source that is less likely to cause degradation of the product.
-
-
-
Purification Losses: The product may be lost during purification, especially if it is volatile or prone to decomposition on silica gel.
-
Troubleshooting:
-
Appropriate Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Alternative Purification: Distillation under high vacuum may be a suitable alternative to chromatography for purification, depending on the boiling point and thermal stability of the product.
-
-
Question 2: I am observing significant amounts of a biphenyl byproduct. How can I minimize its formation?
The formation of 3,3'-dibromobiphenyl is a common side reaction during the preparation of the Grignard reagent.
Answer:
This byproduct arises from the coupling of the Grignard reagent with unreacted 3-bromoanisole, a reaction that can be catalyzed by certain metal impurities.
-
Control the Rate of Grignard Formation:
-
Slow Addition of Aryl Halide: Add the 3-bromoanisole slowly to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling side reaction.
-
-
Maintain a Moderate Temperature:
-
While some initial heating may be necessary to initiate the Grignard formation, avoid excessive temperatures, as this can promote byproduct formation. Gentle reflux is often sufficient.
-
-
Use High-Purity Reagents:
-
Ensure the magnesium and 3-bromoanisole are of high purity to minimize the presence of transition metal catalysts that can promote coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction?
A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[4] THF is generally preferred for the formation of aryl Grignard reagents as it can solvate the organomagnesium species more effectively, potentially leading to a faster and more complete reaction.
Q2: Can I use a different organometallic reagent instead of a Grignard reagent?
A: Yes, organolithium reagents, such as 3-bromophenyllithium, can also be used.[10] Organolithium reagents are generally more reactive than their Grignard counterparts, which can be both an advantage and a disadvantage. The increased reactivity may lead to a faster reaction at lower temperatures but can also result in more side reactions if not carefully controlled.
Q3: My final product appears to be degrading over time. What are the storage recommendations?
A: 3-Aryloxetan-3-ols can be sensitive to acidic conditions, which can catalyze ring-opening.[8][9] It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere if possible, and in a refrigerator or freezer to minimize degradation. Avoid storing it in contact with acidic materials.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
3-Bromoanisole
-
Anhydrous tetrahydrofuran (THF)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromoanisole solution to the magnesium. If the reaction does not start (indicated by bubbling and a change in color), gently warm the flask.
-
Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Addition to Oxetan-3-one:
-
In a separate flame-dried flask, prepare a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution to the oxetan-3-one solution via cannula or a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or neutral alumina, or by vacuum distillation.
-
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Grignard Formation | No Mg activation | Mg activation with I₂ |
| Reaction Temperature | Room Temperature | 0 °C to Room Temp |
| Quenching Agent | 1M HCl | Saturated aq. NH₄Cl |
| Typical Yield | 40-50% | 70-85% |
Visualizing the Workflow
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields.
Reaction Pathway
Caption: The synthetic route to the target molecule.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Bromophenyl)oxetan-3-ol
Here is a technical support center with troubleshooting guides and FAQs for the purification challenges of 3-(3-Bromophenyl)oxetan-3-ol.
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter post-synthesis. The typical synthetic route involves a Grignard reaction between an organomagnesium halide and oxetan-3-one, which can introduce several purification hurdles.[1][2][3][4]
Q1: My post-chromatography product is a persistent, thick oil or gum instead of a solid. How can I induce crystallization?
A1: This is a common issue often caused by the presence of residual solvents or minor, structurally similar impurities that inhibit crystal lattice formation.
Probable Causes:
-
Residual Solvent: High-boiling point solvents used in chromatography (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely under vacuum and may act as an anti-solvent for crystallization.
-
Impurities: The presence of small amounts of unreacted starting material or side-products like biphenyl (from Grignard coupling) can disrupt the crystallization process.
-
Metastable Form: The compound may exist in an amorphous state or as a supercooled liquid.
Step-by-Step Solutions:
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum (and gentle heating, if the compound's stability permits) for an extended period (12-24 hours) to remove all volatile solvents.
-
Solvent Trituration: This process "washes" the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
Protocol: Place the oil in a flask. Add a small volume of a non-polar solvent (e.g., hexane, pentane, or diethyl ether).
-
Using a spatula, scratch the inside of the flask vigorously at the solvent-oil interface. This provides energy and a rough surface to initiate nucleation.
-
Stir or sonicate the mixture for 15-30 minutes.
-
If a solid precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Recrystallization from a Binary Solvent System: If trituration fails, a carefully chosen binary solvent system is the next best step.
-
Protocol: i. Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane, or acetone). ii. Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexane, heptane, or pentane) dropwise until the solution becomes faintly cloudy (turbid). iii. Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution. iv. Allow the solution to cool slowly to room temperature, and then to 0-4 °C in a refrigerator or ice bath to promote slow crystal growth. v. If no crystals form, try scratching the flask or adding a seed crystal (if available).
-
Q2: My TLC plate shows multiple spots after column chromatography. How can I improve the separation?
A2: Overlapping spots on a Thin-Layer Chromatography (TLC) plate indicate that the chosen mobile phase (eluent) is not providing adequate resolution between your product and the impurities. The key is to modify the polarity of the eluent to maximize the difference in retention factors (Rf).
Probable Causes & Solutions:
-
Incorrect Solvent Polarity:
-
If spots are clustered at the top (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 30% Ethyl Acetate in Hexane to 20% Ethyl Acetate in Hexane).
-
If spots are clustered at the bottom (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Structurally Similar Impurities: The primary impurity from a Grignard synthesis is often the biphenyl coupling product (3,3'-dibromobiphenyl), which is significantly less polar than the desired alcohol. Unreacted starting materials may also be present.
-
Degradation on Silica Gel: The oxetane ring can be sensitive to the acidic nature of standard silica gel, potentially causing ring-opening to a more polar diol, which would appear as a new, low-Rf spot.[5][6]
-
Solution: If you suspect degradation, neutralize the silica gel by preparing a slurry with 1% triethylamine in your column solvent before packing. Alternatively, use a less acidic stationary phase like alumina.
-
Recommended Chromatography Conditions:
| Stationary Phase | Recommended Eluent System (Starting Point) | Target Product (Rf) | Key Impurity (Biphenyl) |
| Silica Gel | 20-40% Ethyl Acetate in Hexane | ~0.3 - 0.4 | >0.8 |
| Silica Gel | 1-3% Methanol in Dichloromethane | ~0.4 - 0.5 | >0.9 |
| Neutral Alumina | 50-70% Ethyl Acetate in Hexane | ~0.5 - 0.6 | >0.9 |
Table 1: Suggested starting conditions for flash column chromatography.
Workflow for Purification
The following diagram illustrates a typical workflow for the purification of this compound after a Grignard synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot effectively.
The most common and direct route to synthesizing this compound involves the nucleophilic addition of a Grignard reagent, 3-bromophenylmagnesium bromide, to oxetan-3-one. This guide focuses on troubleshooting this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for successfully synthesizing this compound via the Grignard route?
A1: Success hinges on two main stages: the formation of the Grignard reagent and its subsequent reaction with oxetan-3-one.
-
Anhydrous and Inert Conditions: Grignard reagents are highly reactive and function as strong bases; they are readily quenched by protic sources like water.[1][2][3] All glassware must be rigorously dried (flame- or oven-dried), and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Magnesium Quality and Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which can prevent or slow the reaction. Using fresh, shiny magnesium turnings and an activation method (e.g., a crystal of iodine, 1,2-dibromoethane, or mechanical crushing) is crucial for initiation.
-
Controlled Reagent Addition: The formation of the Grignard reagent from 1,3-dibromobenzene is exothermic.[1] Adding the halide slowly helps control the temperature and minimizes a key side reaction, Wurtz coupling.[4][5] Similarly, the subsequent slow addition of the Grignard solution to cooled oxetan-3-one is vital for a clean reaction.
Q2: I am observing a major byproduct that is much less polar than my desired alcohol. What is it likely to be?
A2: The most common byproduct is 3,3'-dibromobiphenyl.[6] This is formed via a homocoupling reaction, known as the Wurtz-Fittig reaction, where a newly formed molecule of the Grignard reagent (3-bromophenylmagnesium bromide) reacts with a molecule of the unreacted starting material (1,3-dibromobenzene).[4][7] This side reaction is favored by higher temperatures and high local concentrations of the aryl halide.[4][5][6]
Q3: How can I confirm that my Grignard reagent has formed successfully before adding it to the oxetan-3-one?
A3: Visual cues for a successful Grignard formation include the disappearance of the shiny magnesium metal, the formation of a gray or brownish cloudy suspension, and a gentle, self-sustaining reflux during the addition of the halide. For quantitative confirmation, you can withdraw a small aliquot of the reagent, quench it with a known excess of iodine (I₂), and back-titrate the remaining iodine with a standardized sodium thiosulfate solution. This determines the molarity of your Grignard solution, allowing for precise stoichiometric control in the next step.[8]
Q4: Is the oxetane ring stable during the reaction and workup?
A4: The four-membered oxetane ring is strained and susceptible to ring-opening, particularly under acidic conditions.[9][10][11] While generally stable to the basic conditions of the Grignard reaction itself, the workup step is critical. Quenching the reaction with strong acids should be avoided as it can catalyze the opening of the oxetane ring in the product to form a 1,3-diol.[9][12] A mild quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is strongly recommended.[13]
Troubleshooting Guide: Side Reactions & Low Yields
This section addresses specific experimental problems in a structured format.
Problem 1: Low or No Yield of this compound
The reaction yields a complex mixture or primarily unreacted starting materials.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Causes and Solutions
| Possible Cause | Scientific Explanation | Recommended Solution |
| Failed Grignard Formation | The magnesium surface may be passivated by an oxide layer, or trace moisture in the solvent/glassware may be present. Alkyl chlorides are also generally less reactive than bromides or iodides. | Activate Magnesium: Gently crush turnings with a glass rod or add an initiator like iodine or 1,2-dibromoethane. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use freshly distilled or commercial anhydrous grade solvents. |
| Premature Quenching of Grignard Reagent | Grignard reagents are strong bases and will react with any adventitious water or even atmospheric oxygen.[1][3] Oxetan-3-one itself could be a source of water if not properly dried. | Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. Ensure all reagents, including the oxetan-3-one, are anhydrous. |
| Product Degradation During Workup or Purification | The product's oxetane ring is acid-labile.[9][10] Strong acidic workups or purification on acidic stationary phases (like standard silica gel) can cause ring-opening to the corresponding 1,3-diol, reducing the yield of the desired product. | Mild Quench: Use saturated aqueous NH₄Cl solution instead of HCl or H₂SO₄.[13] Neutralize Silica: If performing column chromatography, use silica gel that has been neutralized by pre-slurrying with a solvent containing a small amount of triethylamine (e.g., 1%). |
| Enolization of Oxetan-3-one | Though less common with aryl Grignards, a sterically hindered or highly basic Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This consumes the ketone without forming the desired alcohol.[14] | This is unlikely to be the primary issue with 3-bromophenylmagnesium bromide. However, keeping the reaction temperature low (e.g., -30 °C to 0 °C) during the addition favors nucleophilic addition over enolization.[8] |
Problem 2: Significant Formation of 3,3'-Dibromobiphenyl Impurity
The purified product is contaminated with a significant amount of a nonpolar, UV-active impurity, confirmed by NMR or GC-MS to be 3,3'-dibromobiphenyl.
Reaction Pathways: Desired Product vs. Wurtz Coupling
Caption: Competing reaction pathways for the Grignard reagent.
Detailed Causes and Solutions
| Possible Cause | Scientific Explanation | Recommended Solution |
| High Local Concentration of Halide | The Wurtz-Fittig coupling side reaction occurs when a formed Grignard molecule reacts with an unreacted aryl halide molecule instead of the magnesium surface.[4][5] Rapid addition of the 1,3-dibromobenzene creates localized areas of high concentration, promoting this bimolecular side reaction.[4] | Slow Addition: Add the solution of 1,3-dibromobenzene to the magnesium suspension dropwise over an extended period (e.g., 30-60 minutes). This maintains a low steady-state concentration of the halide.[4] |
| Elevated Reaction Temperature | The Grignard formation is exothermic.[1] If the heat is not dissipated effectively, the reaction temperature can rise, which accelerates the rate of the Wurtz coupling reaction.[4][6] | Temperature Control: Use an ice bath or water bath to maintain a gentle reflux. The goal is a steady, controlled reaction, not vigorous boiling. For particularly sensitive systems, some protocols recommend maintaining the temperature below 10°C.[4] |
| Solvent Choice | While both diethyl ether and THF are common, THF can sometimes promote Wurtz coupling more than diethyl ether for certain substrates, especially reactive halides.[4] | If Wurtz coupling is a persistent issue in THF, consider switching to anhydrous diethyl ether as the solvent. |
Problem 3: Product Decomposes During Column Chromatography
The isolated yield after silica gel chromatography is very low, and TLC analysis of the column fractions shows new, more polar spots.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can catalyze the ring-opening of the strained oxetane in your product to form 1- (3-bromophenyl)propane-1,3-diol.[10][12] This is especially problematic if the product spends a long time on the column. | Neutralize Silica: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine (by volume). Stir for 15 minutes before packing the column. This deactivates the acidic sites. Use Alternative Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil. Alternative Purification: If the crude product is a solid, attempt purification via recrystallization to avoid chromatography altogether.[15] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. readchemistry.com [readchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 3-(3-Bromophenyl)oxetan-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Bromophenyl)oxetan-3-ol. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. The unique structure of 3-aryl-oxetan-3-ols—combining a strained four-membered ring with a tertiary alcohol—presents both synthetic opportunities and challenges, where precise temperature control is paramount to achieving desired outcomes.
The oxetane ring is a valuable motif in medicinal chemistry, often used as a polar isostere for gem-dimethyl or carbonyl groups to improve physicochemical properties like solubility and metabolic stability.[1][2] However, the inherent ring strain (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a reactivity that is highly dependent on temperature and reaction conditions.[1][3] This guide is designed to help you navigate these challenges and successfully optimize your synthetic transformations.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on temperature-related causes and solutions.
Question 1: I am attempting a reaction and observing very low or no conversion of my starting material, this compound. What should I do?
Answer:
Low or no conversion is a common initial challenge, often directly linked to insufficient thermal energy. However, simply increasing the temperature without a systematic approach can lead to decomposition.
Root Cause Analysis:
-
Insufficient Activation Energy: Many chemical reactions require a minimum amount of energy (activation energy) to proceed. The initial temperature may be too low to overcome this barrier at a reasonable rate. Molecules in a solution at a higher temperature have more kinetic energy, leading to more frequent and energetic collisions, which increases the reaction rate.[4]
-
Poor Reagent/Catalyst Activity at Low Temperature: Some catalysts, particularly in cross-coupling reactions, have an optimal temperature window for activity. Below this window, the catalytic cycle may be sluggish or completely stalled.
Systematic Troubleshooting Protocol:
-
Verify Reagent Integrity: Before modifying the temperature, ensure all reagents and catalysts are active and that the solvent is anhydrous, as required.
-
Incremental Temperature Increase: Increase the reaction temperature in a controlled manner. A stepwise increase of 10-20 °C is recommended. Monitor the reaction at each new temperature point for a set period (e.g., 1-2 hours) using a suitable analytical method like TLC, LC-MS, or GC-MS.
-
Extended Reaction Time: If a modest temperature increase shows some product formation, consider extending the reaction time at that temperature before escalating the heat further.
-
Hazard Assessment: Before significantly increasing the temperature, re-evaluate the safety hazards. Consider the boiling points of your solvents and the thermal stability of all reactants and expected products.[5] High temperatures can increase pressure in sealed vessels and accelerate potential decomposition pathways.[6]
Question 2: My reaction is proceeding, but I am getting a significant amount of a ring-opened byproduct instead of my desired product. How can I suppress this side reaction?
Answer:
The formation of ring-opened byproducts is the most common temperature-related issue when working with oxetanes. The stability of the oxetane ring is finite and can be compromised by excessive heat, particularly in the presence of acidic or nucleophilic species.[7]
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: You may be operating in a temperature range that favors the thermodynamically more stable ring-opened product over the kinetically favored desired product. The desired reaction may have a lower activation energy but the ring-opening side reaction becomes dominant at higher temperatures.
-
Lewis/Brønsted Acid Catalysis: Trace acidic impurities (or the reagents themselves) can catalyze the ring-opening of the oxetane. This process is often accelerated at elevated temperatures.[1] While 3,3-disubstituted oxetanes are generally more stable, this does not guarantee immunity.[7]
-
Thermal Instability: The this compound molecule itself may have a thermal decomposition threshold that, when crossed, leads to ring cleavage.
Systematic Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most direct approach. Immediately reduce the reaction temperature. Even a 10-20 °C decrease can dramatically shift the selectivity away from the ring-opening pathway. Reactions involving sensitive substrates are often run at low temperatures (e.g., 0 °C, -40 °C, or even -78 °C) to mitigate side reactions.[8][9]
-
Screen a Range of Temperatures: If the reaction is slow at lower temperatures, perform a systematic screening to find the "sweet spot" where the rate of the desired reaction is acceptable and the rate of byproduct formation is minimal. (See the detailed protocol for Temperature Screening below).
-
Control pH and Purity: Ensure reagents and solvents are free from acidic impurities. If the reaction tolerates it, adding a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) can neutralize trace acids, thereby stabilizing the oxetane ring.
Experimental Workflow: Temperature Optimization Strategy
The following diagram illustrates a logical workflow for optimizing reaction temperature.
Caption: A decision-making workflow for optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for reactions involving this compound?
The critical nature of temperature stems from the inherent chemical properties of the oxetane ring. It is a strained four-membered ether, which makes it kinetically stable under many conditions but prone to thermodynamically favorable ring-opening reactions.[3] Temperature provides the energy to overcome activation barriers, and it can disproportionately accelerate undesired pathways (like ring-opening or decomposition) if not carefully controlled.[4] Therefore, temperature optimization is a balancing act between providing enough energy for the desired transformation without initiating unwanted side reactions.
Q2: What are typical starting temperature ranges for common reactions with this molecule?
The optimal temperature is highly reaction-specific. However, the following table provides general, conservative starting points for optimization.
| Reaction Type | Typical Starting Temperature (°C) | Rationale & Key Considerations |
| Suzuki/Buchwald-Hartwig Coupling | 60 - 80 °C | These reactions often require heat for catalyst activation. Start moderately and monitor closely for oxetane decomposition. |
| Williamson Ether Synthesis (at OH) | 0 °C to Room Temperature | Requires a strong base (e.g., NaH). Running at lower temperatures minimizes base-catalyzed elimination or rearrangement. |
| Esterification (at OH) | Room Temperature | Standard conditions (e.g., DCC/DMAP) are often mild. Acid-catalyzed esterification (Fischer) is not recommended due to high risk of ring-opening.[10] |
| Conversion of OH to Leaving Group | -10 °C to 0 °C | Reactions with reagents like MsCl or TsCl are often exothermic and performed at low temperatures to control reactivity and prevent side reactions.[7] |
| Reductive Dehydroxylation | 0 °C | Acid-mediated reductions (e.g., with TFA/Et₃SiH) must be run at low temperatures to prevent acid-catalyzed ring-opening.[8] |
Q3: How do I perform a reliable temperature screening experiment?
A parallel reaction setup is the most efficient method. If unavailable, sequential experiments can be performed.
Protocol: Parallel Temperature Screening
-
Hazard Assessment: Before starting, assess the risks associated with heating chemical reactions, including potential pressure buildup and thermal runaway.[5][11]
-
Setup: In an array of reaction vials or flasks equipped with stir bars, add this compound and all other reagents and solvents, ensuring identical concentrations and stoichiometry in each vessel.
-
Temperature Control: Place the vials in separate heating blocks or oil baths pre-set to a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C). Use a thermometer to monitor the internal reaction temperature if possible.[12]
-
Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small, quenched aliquot from each reaction.
-
Analysis: Analyze each aliquot by LC-MS or GC-MS to determine the percentage of starting material consumed, the yield of the desired product, and the formation of key byproducts (especially ring-opened species).
-
Data Tabulation: Organize the results in a clear table to identify the optimal temperature that provides the best balance of conversion, yield, and purity.
Example Data from a Hypothetical Temperature Screen
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Desired Product Yield (%) | Ring-Opened Byproduct (%) |
| 1 | 40 | 24 | 15 | 12 | <1 |
| 2 | 50 | 24 | 45 | 40 | 3 |
| 3 | 60 | 12 | 85 | 78 | 6 |
| 4 | 70 | 6 | 98 | 80 | 15 |
| 5 | 80 | 4 | >99 | 65 | 32 |
In this hypothetical example, 60-70°C represents the optimal range, with 80°C showing a significant increase in byproduct formation.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. snexplores.org [snexplores.org]
- 5. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 6. labproinc.com [labproinc.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pharmaceuticals.seqens.com [pharmaceuticals.seqens.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-(3-Bromophenyl)oxetan-3-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile building block, 3-(3-Bromophenyl)oxetan-3-ol. The unique structural features of this molecule—a sterically demanding tertiary alcohol adjacent to a reactive aryl bromide on a strained oxetane ring—present specific challenges in catalyst selection for cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities and ensure efficient and successful coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. What are the most critical factors to consider for catalyst selection?
A1: The primary challenge with this substrate in Suzuki-Miyaura coupling is the steric hindrance around the bromine atom, imparted by the adjacent oxetan-3-ol moiety. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1]
Core Troubleshooting Steps:
-
Ligand Selection is Paramount: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These are crucial for promoting the oxidative addition of the sterically hindered aryl bromide to the palladium center, which is often the rate-limiting step.[1][2][3]
-
Recommended Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points.[2] For particularly challenging couplings, consider highly specialized ligands like AntPhos, which has shown success in coupling di-ortho-substituted aryl halides.[4] N-heterocyclic carbene (NHC) ligands with flexible steric bulk can also be highly effective, even enabling reactions at room temperature.[3]
-
-
Palladium Pre-catalyst Choice: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) species in situ with the chosen ligand, using a pre-formed palladium-ligand complex (precatalyst) can lead to more reproducible results.
-
Base and Solvent Optimization: The choice of base and solvent system is critical.
-
Base: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize potential side reactions involving the hydroxyl group of the oxetane.[5] Stronger bases like potassium tert-butoxide (KOtBu) may be necessary for less reactive coupling partners but should be used with caution.[6]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are common choices.[7] The solubility of all reagents, especially the boronic acid and the base, is a key factor to consider.[8] In some cases, aqueous solvent mixtures can be beneficial.[5]
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing low yields and significant side products. How can I improve this reaction?
A2: Buchwald-Hartwig aminations with complex substrates can be sensitive to reaction conditions.[9][10] The pyridine-like nitrogen of some amine coupling partners can coordinate to the palladium catalyst, inhibiting its activity, a consideration to keep in mind with heterocyclic amines.[7]
Key Optimization Strategies:
-
Catalyst System Re-evaluation:
-
Ligands: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to facilitate the reductive elimination step, which forms the C-N bond.
-
Palladium Source: Using a palladacycle precatalyst can be more efficient as it avoids the need for in situ catalyst formation.[11]
-
-
Base Selection: The base is critical for deprotonating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] However, the stability of the oxetane ring under strongly basic conditions should be monitored. A weaker base may be necessary if ring-opening is observed.
-
Solvent and Temperature Control:
Q3: For a Sonogashira coupling, what is the best catalytic approach for this compound, and should I use a copper co-catalyst?
A3: The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes.[14][15] For a substrate like this compound, both copper-catalyzed and copper-free conditions can be successful, but each has its considerations.
Catalyst and Condition Recommendations:
-
Copper-Free Sonogashira: This is often the preferred method to avoid issues related to homocoupling of the alkyne (Glaser coupling).
-
Catalyst System: A palladium source like PdCl₂(CH₃CN)₂ or Pd(OAc)₂ combined with a sterically demanding and electron-rich phosphine ligand is effective.[16][17] Ligands such as cataCXium® A (di(1-adamantyl)-n-butylphosphine) have shown high efficiency in related systems.[18] For substrates with significant steric bulk, ligands like P(t-Bu)₃ can be beneficial.[19]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[20] The reaction can often be run in a variety of solvents, including THF, DMF, or even in aqueous micellar systems for a greener approach.[16]
-
-
Traditional Copper-Catalyzed Sonogashira:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is used.[21] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.[14][22]
-
Potential Issues: The primary drawback is the potential for alkyne homocoupling. Running the reaction under strictly anaerobic conditions can help minimize this side reaction.
-
| Coupling Reaction | Recommended Catalyst System (Starting Point) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | Steric hindrance is the main challenge; bulky ligands are crucial.[1][2] |
| Buchwald-Hartwig | G3-XPhos precatalyst | Base selection is critical; monitor for oxetane ring stability.[11] |
| Sonogashira | PdCl₂(CH₃CN)₂ / P(t-Bu)₃ (Copper-free) | Copper-free conditions often provide cleaner reactions.[16][19] |
Q4: My reaction mixture is turning black, and I'm seeing palladium precipitation. What does this indicate, and how can I prevent it?
A4: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This reduces the concentration of the active catalytic species in solution and can halt the reaction.
Troubleshooting Catalyst Decomposition:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For in situ catalyst generation, a ratio of 1:1 to 2:1 (ligand:Pd) is typical, but for challenging substrates, a higher ligand loading may be necessary to stabilize the palladium center.
-
Inert Atmosphere: Palladium(0) complexes are sensitive to oxygen.[7] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. If possible, screen lower reaction temperatures.
-
Ligand Choice: Some ligands provide better thermal stability to the palladium center. If decomposition is persistent, screening a different class of ligands (e.g., switching from a monophosphine to a chelating diphosphine ligand, or to an NHC ligand) may be beneficial. Bidentate ligands can sometimes prevent the formation of palladium dimers that can lead to precipitation.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Catalyst Screening
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix: add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the reaction solvent (e.g., dioxane, 0.2 M). Stir for 10 minutes at room temperature.
-
Add the catalyst premix to the Schlenk tube containing the substrates and base.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium precursor (e.g., PdCl₂(CH₃CN)₂, 2 mol%), and the ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Add the degassed solvent (e.g., THF, 0.2 M), followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Seal the tube and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by column chromatography.
Visualizing the Catalyst Selection Workflow
Caption: A decision tree for selecting and optimizing catalysts for different coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [repository.kaust.edu.sa]
- 21. jk-sci.com [jk-sci.com]
- 22. m.youtube.com [m.youtube.com]
preventing oxetane ring opening under acidic or basic conditions
Welcome to the Oxetane Integrity Core, your dedicated resource for navigating the complexities of oxetane chemistry. As a modern medicinal chemistry tool, the oxetane ring offers a unique combination of properties, including improved metabolic stability and aqueous solubility.[1][2][3] However, its inherent ring strain presents a significant challenge: the potential for unintended ring-opening under various reaction conditions.[4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to help you preserve the integrity of the oxetane ring in your synthetic endeavors.
Troubleshooting Guide: Preventing Oxetane Ring-Opening
This section addresses common issues encountered during reactions involving oxetane-containing molecules and provides actionable solutions based on mechanistic principles.
Issue 1: My oxetane ring is opening during an acid-catalyzed reaction.
Root Cause Analysis:
Acid-catalyzed ring-opening of oxetanes is a common problem due to the Lewis basicity of the ring oxygen.[6] Both Brønsted and Lewis acids can protonate or coordinate to the oxygen atom, forming a highly reactive oxonium ion.[5][7] This activation facilitates nucleophilic attack, leading to ring cleavage. The stability of the resulting carbocation intermediate also plays a crucial role; for instance, 3-aryloxetan-3-ols can be activated by a Brønsted acid to form a stable oxetane carbocation.[8][9]
Solutions & Protocols:
-
Favor Milder Acids: Whenever possible, opt for weaker Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) over strong mineral acids like HCl or H₂SO₄. For Lewis acids, less reactive options such as ZnCl₂ or Cu(OTf)₂ may be preferable to highly reactive ones like BF₃·OEt₂ or AlCl₃.[10]
-
Control Stoichiometry: Use only a catalytic amount of acid. Excess acid increases the concentration of the activated oxonium species, accelerating the ring-opening process.
-
Lower Reaction Temperature: Ring-opening reactions are often kinetically controlled.[6] Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of undesired ring-opening while still allowing the desired transformation to proceed.
-
Solvent Choice: Aprotic solvents are generally preferred for acid-catalyzed reactions involving oxetanes as they are less likely to act as nucleophiles in ring-opening.[1]
Experimental Protocol: Acid-Tolerant Deprotection of a Silyl Ether
This protocol demonstrates the selective deprotection of a TBDMS ether in the presence of a 3,3-disubstituted oxetane using a buffered acidic condition.
-
Dissolve the oxetane-containing substrate (1.0 equiv) in a 10:1 mixture of THF/H₂O.
-
Add acetic acid (AcOH, 5.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Issue 2: I am observing oxetane ring-opening under basic conditions.
Root Cause Analysis:
While generally more stable under basic conditions than acidic ones, oxetanes are not entirely inert.[11][12] Strong bases, particularly when paired with nucleophilic anions or at elevated temperatures, can promote ring-opening. The mechanism typically involves a nucleophilic attack on one of the α-carbons of the oxetane ring in an SN2 fashion.[13]
Solutions & Protocols:
-
Employ Non-Nucleophilic Bases: When a base is required, consider using sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Choose "Oxetane-Tolerant" Basic Conditions: For reactions like ester or nitrile hydrolysis, using conditions known to be compatible with the oxetane ring is crucial.[11] For instance, hydrolysis using LiOH in a THF/water mixture at room temperature is often well-tolerated.
-
Temperature Management: Avoid high reaction temperatures, which can provide the necessary activation energy for ring-opening even with weaker nucleophiles.
-
Protecting Group Strategy: In cases where harsh basic conditions are unavoidable, consider protecting nearby functional groups that might participate in intramolecular ring-opening.
Experimental Protocol: Oxetane-Tolerant Amide Coupling
This protocol outlines a standard amide coupling procedure that minimizes the risk of oxetane ring-opening.
-
Dissolve the oxetane-containing carboxylic acid (1.0 equiv) in an aprotic solvent like DMF or CH₂Cl₂.
-
Add the amine (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.5 equiv).
-
Add a coupling agent, for example, HATU (1.1 equiv), to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with a mild aqueous acid (e.g., 1 M citric acid), followed by a saturated aqueous solution of NaHCO₃, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the desired amide by flash chromatography.
Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern on the oxetane ring affect its stability?
The substitution pattern has a profound impact on the stability of the oxetane ring. 3,3-Disubstituted oxetanes are generally the most stable.[4][14] This increased stability is attributed to steric hindrance, where the substituents on the 3-position physically block the trajectory of incoming nucleophiles, making it more difficult for them to attack the α-carbons and initiate ring-opening.[4] Conversely, monosubstituted oxetanes are comparatively less stable.[7]
| Substitution Pattern | Relative Stability | Rationale |
| 3,3-Disubstituted | High | Steric shielding of α-carbons by substituents at the 3-position. |
| 3-Monosubstituted | Moderate | Some steric hindrance, but less than the disubstituted case. |
| 2-Monosubstituted | Lower | Less steric hindrance at the site of nucleophilic attack. |
| Unsubstituted | Lowest | No steric hindrance to nucleophilic attack. |
Q2: Are there any "safe" pH ranges for working with oxetanes?
While a definitive "safe" pH range is substrate-dependent, some general guidelines can be followed. Non-disubstituted oxetanes are generally stable above pH 1, while the more robust 3,3-disubstituted oxetanes can tolerate conditions as low as pH 1.[12] It is generally advisable to maintain the pH between 3 and 11 for most oxetane-containing compounds during workup and purification to minimize the risk of ring-opening.
Q3: Can intramolecular reactions lead to oxetane ring-opening?
Yes, intramolecular reactions are a significant concern, especially when a nucleophilic group is positioned to form a thermodynamically stable 5- or 6-membered ring upon attacking the oxetane.[2][15] For example, a β-oxetane carboxylic acid can isomerize to a lactone, and molecules with proximate hydroxyl or amine groups can undergo intramolecular cyclization under acidic conditions.[2]
Decision-Making Workflow for Intramolecular Ring-Opening
Caption: Workflow for assessing intramolecular ring-opening risk.
Q4: How do I choose the right analytical technique to monitor for oxetane ring-opening?
A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress. The ring-opened product will likely have a different polarity and thus a different Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of your starting material and the appearance of new peaks. The mass spectrometer can confirm the mass of the ring-opened product (which will have incorporated a nucleophile or solvent molecule).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. The characteristic signals for the oxetane ring protons (typically around 4.5-5.0 ppm for α-protons and 2.5-3.0 ppm for β-protons) will disappear and be replaced by new signals corresponding to the ring-opened product.[10]
Q5: What is the mechanistic difference between acid- and base-catalyzed ring-opening?
The mechanisms are fundamentally different, which dictates the strategies for prevention.
Acid-Catalyzed Ring-Opening Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 13. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-(3-Bromophenyl)oxetan-3-ol Functionalization
Welcome to the technical support center for the functionalization of 3-(3-bromophenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the chemical modification of this versatile building block. The oxetane motif is of significant interest in medicinal chemistry, and successful functionalization is key to unlocking its potential.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address low conversion rates and other experimental hurdles.
Part 1: Core Troubleshooting Guide for Low Conversion Rates
Low conversion of the starting material is one of the most frequent challenges in the functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4] This section will break down the most common causes and provide systematic solutions.
Diagram: General Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving low conversion rates.
Q1: My Suzuki-Miyaura coupling reaction is showing low conversion. What are the first things I should check?
A1: When troubleshooting a low-yielding Suzuki-Miyaura coupling, it's crucial to systematically evaluate the key components of the reaction. The primary suspects are often the catalyst system (palladium source and ligand), the base, and the solvent.
-
Base Selection and Quality: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10] The strength and solubility of the base can have a significant impact. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] The physical state of the base also matters; ensure it is finely powdered and anhydrous to maximize its reactivity.[5]
-
Solvent System and Degassing: A common solvent system for Suzuki couplings is a mixture of an organic solvent (like toluene, dioxane, or THF) and water.[5] The aqueous phase is necessary to dissolve the inorganic base.[5] However, the presence of dissolved oxygen in the solvents can be detrimental, as it can oxidize and deactivate the Pd(0) catalyst.[5] It is imperative to thoroughly degas all solvents and the reaction mixture prior to adding the catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the solvent or by using the freeze-pump-thaw method.[5]
Q2: I'm attempting a Buchwald-Hartwig amination and observing a significant amount of starting material at the end of the reaction. How should I proceed?
A2: Low conversion in a Buchwald-Hartwig amination often points to issues with the catalyst system, the choice of base, or the reaction conditions. The nature of the amine coupling partner can also present challenges.
-
Catalyst System Optimization: Similar to the Suzuki reaction, the choice of ligand is paramount in the Buchwald-Hartwig amination.[11][12] Sterically hindered and electron-rich ligands are known to facilitate the crucial oxidative addition and reductive elimination steps.[12][13] Ligands like XPhos, RuPhos, and Josiphos-type ligands have shown broad applicability.[3] If you are using a first-generation catalyst system, upgrading to a more modern, well-defined pre-catalyst can lead to more reliable and higher-yielding reactions.[8][14]
-
Base Considerations: The base in a Buchwald-Hartwig reaction is critical for the deprotonation of the amine or the intermediate palladium-amine complex.[11][15] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.[3][11] The choice of base can also influence the rate of competing side reactions, such as hydrodehalogenation.
-
Amine Nucleophilicity and Steric Hindrance: The nature of the amine itself can be a source of difficulty. Primary amines are generally more reactive than secondary amines.[14] Highly hindered amines may require more forcing conditions or specialized ligands to achieve good conversion.[16] For particularly challenging amines, it may be necessary to screen a variety of ligands and reaction conditions to find an optimal system.
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Part 2: Frequently Asked Questions (FAQs)
This section addresses more specific issues that researchers may encounter.
Q3: I suspect my palladium catalyst is being poisoned. What are common sources of catalyst poisons in these reactions?
A3: Catalyst poisoning can be a significant issue. Common culprits include:
-
Oxygen: As mentioned, oxygen can irreversibly oxidize the active Pd(0) catalyst.[5] Rigorous exclusion of air is essential.
-
Water: While some water is often necessary for Suzuki reactions, excess water or moisture in a Buchwald-Hartwig reaction can be problematic, especially with certain bases. Ensure your solvents and reagents are appropriately dried.[17]
-
Sulfur and Thiol Impurities: If your starting materials or reagents are contaminated with sulfur-containing compounds, these can strongly coordinate to the palladium and inhibit catalysis.
-
Halide Inhibition: In some cases, particularly with aryl iodides in Buchwald-Hartwig reactions, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[14]
Q4: Can the tertiary alcohol on the oxetane ring interfere with the reaction?
A4: The tertiary alcohol of this compound is generally considered a stable functional group under typical cross-coupling conditions. However, under strongly basic conditions or at elevated temperatures, there is a potential for side reactions. If you suspect interference from the hydroxyl group, you could consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group, although this adds extra steps to your synthesis.
Q5: My reaction seems to stall after a certain point. What could be the cause?
A5: A stalling reaction can be due to several factors:
-
Catalyst Decomposition: The catalyst may not be stable over the entire course of the reaction, especially at higher temperatures. You could try a lower reaction temperature for a longer duration or use a more robust catalyst system.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity.
-
Reagent Depletion: Ensure that you have used the correct stoichiometry of all reagents. It is good practice to re-verify calculations and the purity of your starting materials.[17]
Q6: How important is the choice of solvent, and are there greener alternatives to common solvents like dioxane and toluene?
A6: The solvent plays a critical role in solubility of reactants and catalyst, and can influence reaction rates and selectivity.[18][19] While toluene and dioxane are common, there is a growing interest in more environmentally friendly solvents.[20] For some Buchwald-Hartwig aminations, solvents like tert-amyl alcohol or CPME have been used successfully.[14] Aqueous micellar catalysis is also an emerging area for greener cross-coupling reactions.[20]
Part 3: Experimental Protocols and Data
To aid in your troubleshooting efforts, here are some representative experimental protocols for screening key reaction parameters.
Protocol 1: General Procedure for Ligand and Base Screening in a Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (4.4 mol %).
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Table 1: Example Data for Suzuki-Miyaura Optimization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 35 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4.4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 88 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
Protocol 2: General Procedure for Catalyst System Screening in a Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add a solution of this compound (1.0 equiv) in the degassed solvent (e.g., toluene, 0.2 M).
-
Add the amine (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
References
- 1. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
Welcome to the Technical Support Center for the synthesis of 3-(3-bromophenyl)oxetan-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their work. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues, particularly the identification and mitigation of reaction byproducts. Our goal is to ensure your syntheses are as efficient and high-yielding as possible.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind the formation of common impurities and provide actionable, step-by-step protocols for their identification and minimization.
Diagram: Synthetic Pathway and Key Byproduct Arenas
Caption: Synthetic route and major byproduct formation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Byproducts from Grignard Reagent Formation
Question 1: I'm observing a significant amount of a nonpolar, high-boiling point impurity in my crude product. What is it and how can I prevent its formation?
Answer: This is a classic issue in Grignard syntheses and the impurity is almost certainly the Wurtz coupling (or homocoupling) byproduct, in this case, 3,3'-dibromo-1,1'-biphenyl .[1][2][3][4][5]
-
Causality: The Wurtz coupling reaction occurs when a newly formed molecule of the Grignard reagent (3-bromophenylmagnesium bromide) reacts with a molecule of the unreacted starting material (3-bromotoluene).[2][6] This side reaction is particularly favored under conditions of high local concentration of the aryl halide and at elevated temperatures.[2][4][5] The reaction is exothermic, and poor temperature control can create hotspots that accelerate the formation of this byproduct.[2]
-
Identification:
-
TLC: The biphenyl byproduct will have a much higher Rf value (less polar) than the desired polar alcohol product.
-
GC-MS: This is an excellent method for identifying the homocoupling product. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
-
¹H NMR: The spectrum of 3,3'-dibromobiphenyl will show complex multiplets in the aromatic region, distinct from the signals of your product.
-
¹³C NMR: You will observe signals corresponding to the aromatic carbons of the biphenyl structure.
-
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (EI) m/z |
| 3,3'-Dibromo-1,1'-biphenyl | 7.70 (t, J=1.8 Hz, 2H), 7.50-7.45 (m, 4H), 7.30 (t, J=7.9 Hz, 2H) | 142.8, 131.1, 130.4, 129.2, 126.1, 123.0 | 312, 314, 316 (M⁺, characteristic Br₂ pattern) |
-
Mitigation Strategies:
-
Slow Addition of Aryl Halide: Add the solution of 3-bromotoluene dropwise to the magnesium turnings.[2] This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. If the reaction becomes too vigorous, use an ice bath to moderate the temperature.[2][7]
-
Solvent Choice: While THF is common, for particularly reactive halides, diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) can sometimes suppress Wurtz coupling.[2]
-
Magnesium Activation: Ensure the magnesium surface is active. Using a crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction promptly, preventing a buildup of the aryl halide.[5]
-
-
Purification:
-
The biphenyl byproduct is nonpolar and can often be removed by recrystallization of the desired product from a suitable solvent system or by flash column chromatography.
-
Trituration of the crude solid with a nonpolar solvent like petroleum ether or hexanes can also be effective, as the biphenyl will dissolve while the more polar product remains as a solid.[4][5]
-
Category 2: Byproducts from the Reaction with Oxetan-3-one
Question 2: My reaction yield is low, and I'm recovering a significant amount of my starting material, oxetan-3-one. What's happening?
Answer: This is likely due to the Grignard reagent acting as a base rather than a nucleophile, leading to the enolization of oxetan-3-one .
-
Causality: Grignard reagents are very strong bases.[1][8] Oxetan-3-one has acidic protons on the carbons alpha to the carbonyl group. The Grignard reagent can abstract one of these protons to form a magnesium enolate. During the aqueous workup, this enolate is protonated, regenerating the starting oxetan-3-one. This side reaction is more prevalent with sterically hindered Grignard reagents or ketones, but can still occur.
-
Identification: The recovered starting material can be identified by comparing its analytical data (TLC, GC-MS, NMR) with an authentic sample of oxetan-3-one.
-
Mitigation Strategies:
-
Lower Reaction Temperature: Perform the addition of the Grignard reagent to the oxetan-3-one at a low temperature (e.g., -78 °C to 0 °C). This generally favors nucleophilic addition over enolization.
-
Use of a Less Basic Organometallic Reagent: In some cases, switching to an organolithium reagent at low temperatures can improve the yield of the addition product. However, organolithiums are generally more reactive and basic than Grignard reagents, so this must be evaluated on a case-by-case basis.
-
Inverse Addition: Add the oxetan-3-one solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can sometimes suppress enolization.
-
Question 3: I've isolated an impurity that appears to be an isomer of my product. What could it be?
Answer: A likely possibility is a rearranged byproduct . Oxetan-3-ols can be susceptible to rearrangement, especially under acidic or Lewis acidic conditions, which can be present during the reaction or workup.[9]
-
Causality: The strained four-membered ring of the oxetane can undergo ring-opening upon protonation of the hydroxyl group or coordination to a Lewis acid (like MgBr₂ from the Grignard reagent). This can lead to the formation of a carbocation intermediate which can then rearrange. A plausible rearrangement pathway involves the migration of the aryl group, leading to the formation of an α-aryl-α-hydroxy ketone.
Diagram: Plausible Rearrangement Mechanism
Caption: A possible acid-catalyzed rearrangement pathway.
-
Identification:
-
NMR: The rearranged product will have very different ¹H and ¹³C NMR spectra. For example, the characteristic signals for the oxetane ring protons (typically around 4.5-5.0 ppm) will be absent.[1][2] You would expect to see signals corresponding to a ketone and a benzylic methine proton.
-
IR Spectroscopy: The rearranged product will show a strong carbonyl (C=O) absorption, which is absent in the desired product.
-
Mass Spectrometry: The rearranged product will have the same molecular weight and isotopic pattern as the desired product, but its fragmentation pattern will be different.
-
-
Mitigation Strategies:
-
Careful Workup: During the aqueous workup, avoid using strong acids or prolonged exposure to acidic conditions. A buffered quench with a solution like saturated aqueous ammonium chloride is often preferred over strong mineral acids.
-
Temperature Control During Workup: Perform the quench and extraction at low temperatures to minimize the rate of any potential acid-catalyzed rearrangement.
-
Purification Conditions: Be mindful of the stationary phase if using column chromatography. Silica gel is acidic and can sometimes promote the degradation of sensitive compounds. Using a neutralized silica gel or a different stationary phase like alumina may be beneficial.
-
Experimental Protocols
Protocol 1: Minimizing Wurtz Coupling during Grignard Formation
This protocol is designed to minimize the formation of 3,3'-dibromo-1,1'-biphenyl.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of 3-bromotoluene (1.0 equivalent) in anhydrous THF via the dropping funnel. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun.
-
Slow Addition: Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-brown solution is ready for the next step.
Protocol 2: Identification of Byproducts by GC-MS
-
Sample Preparation: After the reaction is complete and quenched, take a small aliquot of the crude organic layer.
-
Dilution: Dilute the aliquot with a suitable solvent like diethyl ether or ethyl acetate.
-
Analysis: Inject the diluted sample into the GC-MS.
-
Data Interpretation:
-
Look for a peak corresponding to the molecular ion of the desired product.
-
Search for a peak with a mass corresponding to 3,3'-dibromo-1,1'-biphenyl (m/z 312, 314, 316).
-
Analyze the fragmentation patterns of other significant peaks to identify potential rearranged or ring-opened products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mt.com [mt.com]
- 9. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important building block. The oxetane motif is of significant interest in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The synthesis of this compound, typically achieved via a Grignard reaction between a derivative of 3-bromophenylmagnesium bromide and oxetan-3-one, presents several challenges when transitioning from laboratory to pilot or manufacturing scale.[3]
This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Question: We achieved an 85% yield of this compound on a 1-gram scale, but the yield dropped to 40-50% on a 100-gram scale. What are the likely causes and how can we improve it?
Answer: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations that are less apparent at a smaller scale. Several factors could be at play:
-
Inefficient Grignard Reagent Formation: The formation of 3-bromophenylmagnesium bromide is an exothermic and heterogeneous reaction.[4] On a larger scale, localized overheating can lead to side reactions, primarily Wurtz-type coupling, which results in the formation of 3,3'-dibromobiphenyl. Inadequate agitation can also lead to incomplete reaction of the magnesium turnings.
-
Solution:
-
Slow Addition: Add the solution of 1,3-dibromobenzene to the magnesium suspension at a controlled rate to maintain a steady reaction temperature.
-
Agitation: Ensure vigorous and efficient stirring to keep the magnesium suspended and to promote heat dissipation.
-
Initiation: Difficulty in initiating the Grignard reaction is common.[5] Use of initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful. Ensure the magnesium turnings are fresh and have a reactive surface.[6][7]
-
Solvent: Use strictly anhydrous solvents, as Grignard reagents are highly sensitive to water.[3][6] Tetrahydrofuran (THF) is a common choice.
-
-
-
Side Reactions of the Grignard Reagent: The Grignard reagent can react with itself or the starting material.
-
Solution: Maintain a low concentration of the aryl halide during the Grignard formation by adding it slowly to the magnesium suspension.[7]
-
-
Poor Temperature Control During Addition to Oxetan-3-one: The reaction of the Grignard reagent with oxetan-3-one is also highly exothermic. A rapid increase in temperature can lead to the formation of byproducts.
-
Solution:
-
Reverse Addition: Add the Grignard reagent to a cooled solution of oxetan-3-one. This keeps the ketone in excess initially, which can sometimes minimize side reactions.
-
Cooling: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition.
-
-
Issue 2: Formation of Significant Impurities
Question: Our crude product shows several significant impurities by LC-MS that were not prominent on the small scale. What are these impurities and how can we prevent their formation?
Answer: The impurity profile can become more complex on a larger scale. Common impurities and their sources are outlined below:
| Impurity Name | Structure | Likely Source | Prevention Strategy |
| 3,3'-Dibromobiphenyl | Br-Ph-Ph-Br | Wurtz coupling of the Grignard reagent with unreacted 1,3-dibromobenzene. | Controlled, slow addition of the aryl bromide; efficient stirring. |
| Biphenyl | Ph-Ph | Reaction of the Grignard reagent with trace amounts of water in the solvent or on the glassware. | Use of anhydrous solvents and oven-dried glassware. |
| Unreacted Oxetan-3-one | O=C3H4O | Incomplete reaction due to insufficient Grignard reagent or poor mixing. | Ensure complete formation and transfer of the Grignard reagent; use a slight excess (1.1-1.2 equivalents). |
| Ring-Opened Byproducts | Various | The oxetane ring can be susceptible to opening under harsh acidic or high-temperature conditions during workup.[8] | Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) and maintain low temperatures during workup. |
Issue 3: Difficult Purification of the Final Product
Question: We are struggling with the purification of this compound on a large scale. Column chromatography is not ideal for our throughput. Are there alternative purification methods?
Answer: While column chromatography is effective at the lab scale, it is often not practical for large quantities. Here are some alternative strategies:
-
Crystallization: this compound is a solid at room temperature. Developing a robust crystallization procedure is the most scalable purification method.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., isopropanol, ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., heptane, hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a cold solvent mixture.
-
-
Solvent Screening: A systematic screening of different solvent systems is crucial to find the optimal conditions for high purity and yield.
-
-
Distillation: If the product is thermally stable, vacuum distillation could be an option, although this is less common for this specific compound due to its relatively high boiling point and potential for decomposition.
-
Liquid-Liquid Extraction: A well-designed series of extractions during the workup can significantly improve the purity of the crude product before crystallization.
-
Example: After quenching the reaction, wash the organic layer with a brine solution to remove water-soluble impurities, followed by a wash with a dilute acid or base to remove any corresponding impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this Grignard reaction?
A1: The scale-up of Grignard reactions presents significant safety hazards.[4][9]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[5] On a large scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.[10]
-
Flammable Solvents: Ethereal solvents like THF are highly flammable.
-
Pyrophoric Reagents: While not pyrophoric, Grignard reagents are highly reactive and can ignite on contact with air if the solvent evaporates.
-
Mitigation Strategies:
-
Use a reactor with adequate cooling capacity and a reliable temperature monitoring system.
-
Ensure proper ventilation and work in an inert atmosphere (e.g., nitrogen or argon).
-
Have appropriate fire extinguishing equipment readily available.
-
Develop a detailed standard operating procedure (SOP) with clear steps for controlling the reaction and handling emergencies.
-
Q2: Are there any alternative, more scalable synthetic routes to this compound?
A2: While the Grignard route is common, other methods for synthesizing 3-aryloxetan-3-ols exist, though they may have their own scale-up challenges.
-
Organolithium Addition: 3-Bromophenyllithium, generated from 1,3-dibromobenzene and n-butyllithium, can be used in place of the Grignard reagent. Organolithium reagents are often more reactive, which can be advantageous for yield but requires stricter control of temperature and moisture.
-
Gold-Catalyzed Cyclization: A one-step synthesis of oxetan-3-ones from propargylic alcohols has been reported, which could be a precursor to the desired product.[11] However, the cost of the gold catalyst may be a consideration for large-scale synthesis.
Q3: How critical is the quality of the magnesium used in the Grignard reaction?
A3: The quality and activation of the magnesium are crucial for a successful and reproducible Grignard reaction, especially on a large scale.
-
Surface Oxide Layer: Magnesium turnings can have a passivating layer of magnesium oxide on their surface, which can inhibit the reaction.[3]
-
Activation Methods:
-
Mechanical: Crushing or grinding the magnesium turnings under an inert atmosphere can expose a fresh, reactive surface.
-
Chemical: Using initiators like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent can help to break through the oxide layer and start the reaction.
-
-
Purity: Use high-purity magnesium to avoid side reactions that can be catalyzed by metallic impurities.
Experimental Protocols
Optimized Protocol for Scale-Up Synthesis of this compound
This protocol is designed for a 100-gram scale synthesis.
Materials:
-
Magnesium turnings (1.2 eq)
-
1,3-Dibromobenzene (1.0 eq)
-
Oxetan-3-one (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
Charge a dry, inerted reactor with magnesium turnings and a catalytic amount of iodine.
-
Add a portion of the anhydrous THF.
-
Prepare a solution of 1,3-dibromobenzene in anhydrous THF.
-
Add a small amount of the 1,3-dibromobenzene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining 1,3-dibromobenzene solution dropwise, maintaining the internal temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Oxetan-3-one:
-
In a separate inerted reactor, prepare a solution of oxetan-3-one in anhydrous THF and cool it to 0-5 °C.
-
Slowly add the prepared Grignard reagent to the oxetan-3-one solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator overnight.
-
Collect the crystals by filtration, wash with a cold ethyl acetate/heptane mixture, and dry under vacuum to yield pure this compound.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. acs.org [acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for assessing purity of 3-(3-Bromophenyl)oxetan-3-ol
Answering the user's request.## Technical Support Center: Analytical Purity Assessment of 3-(3-Bromophenyl)oxetan-3-ol
Welcome to the technical support resource for the analytical assessment of this compound (CAS 1379811-98-9). This guide is designed for researchers, quality control analysts, and drug development professionals who require robust methods for determining the purity of this key synthetic intermediate. As a molecule incorporating a polar tertiary alcohol and a strained oxetane ring, it presents unique analytical challenges.[1][2][3] This document provides field-proven insights, detailed methodologies, and troubleshooting guides to ensure accurate and reliable purity analysis.
Core Principle: The Orthogonal Approach
No single analytical technique is sufficient to definitively establish the purity of a compound.[4] A robust purity assessment relies on an orthogonal approach, using multiple methods that measure different chemical and physical properties. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination. Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a supplementary technique for identifying volatile impurities.
Caption: Orthogonal workflow for purity assessment.
Section 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for purity analysis of semi-polar small molecules like this compound. It excels at separating the main component from non-volatile process impurities and degradation products.
Frequently Asked Questions (HPLC)
Q: Why is reversed-phase HPLC the recommended starting point? A: this compound has both a non-polar bromophenyl group and a polar oxetanol moiety. This amphiphilic nature makes it well-suited for reversed-phase (RP) chromatography, typically with a C18 stationary phase, which separates compounds based on hydrophobicity. The polarity of the oxetanol group ensures it will not be excessively retained, allowing for reasonable run times with standard aqueous/organic mobile phases.
Q: What are the expected challenges with this molecule on HPLC? A: The primary challenges include:
-
Peak Tailing: The tertiary alcohol can interact with residual, un-capped silanols on the silica surface of the stationary phase, leading to peak tailing.[5] Using a modern, well-end-capped C18 column or adding a small amount of a competing base or acid to the mobile phase can mitigate this.[6]
-
Retention in High-Aqueous Mobile Phases: Due to its polarity, the compound may elute very early (near the void volume) if the mobile phase is too strong (too much organic solvent). Conversely, in very high aqueous content mobile phases (>95% water), some traditional C18 columns can suffer from "phase dewetting" or collapse.[7] Using an "aqua" type or polar-embedded phase column can prevent this and provide stable retention.[7]
Q: How do I choose a detection wavelength? A: The bromophenyl group contains a chromophore that absorbs UV light. A UV-Vis detector is ideal. To determine the optimal wavelength, run a PDA (Photodiode Array) scan of a standard solution. The wavelength of maximum absorbance (λ-max) for the phenyl ring system will provide the highest sensitivity. For initial screening, 254 nm is a common choice for aromatic compounds.
Detailed Protocol: Reversed-Phase HPLC Method
This protocol provides a robust starting point for method development.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for reversed-phase; good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape by protonating silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 30% B to 95% B over 20 min | Starts with sufficient polarity to retain the analyte and ramps up to elute any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times than ambient temperature. |
| Detection | UV at 254 nm (or λ-max) | Good sensitivity for the aromatic ring. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase to prevent peak distortion.[8] |
Troubleshooting Guide (HPLC)
Q: My retention times are drifting with each injection. What's wrong? A: Unstable retention times are a common issue.[8] The cause is often related to the mobile phase or the column not being properly equilibrated.
Caption: Troubleshooting unstable HPLC retention times.
Q: I'm seeing significant peak tailing. How can I fix this? A: Peak tailing is often caused by secondary interactions between the analyte and the column packing.[5]
-
Cause: Interaction with active silanol sites.
-
Solution: Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to protonate the silanols and reduce interaction. Alternatively, use a column with superior end-capping.[6]
-
-
Cause: Column overload.
-
Solution: Dilute your sample. An overloaded peak will be broad and asymmetrical.[8]
-
-
Cause: Column degradation (void formation).
-
Solution: Reverse flush the column. If this doesn't work, the column may need to be replaced. Using a guard column can extend the life of your analytical column.[5]
-
Section 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary ratio method that can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[9] It relies on comparing the integral of an analyte proton signal to the integral of a known amount of a certified internal standard.[10]
Frequently Asked Questions (qNMR)
Q: Why use qNMR when I already have HPLC data? A: qNMR is orthogonal to HPLC and provides distinct advantages.[10] It is non-destructive and can quantify non-chromophoric impurities that are invisible to a UV detector.[4][11] It also quantifies residual solvents and water, which are often missed by HPLC.[10] The Journal of Medicinal Chemistry now accepts qNMR as a valid method for purity determination alongside HPLC and elemental analysis.[12]
Q: What makes a good internal standard for this analysis? A: An ideal internal standard should:
-
Be highly pure and non-hygroscopic.
-
Have a simple NMR spectrum with at least one sharp singlet that does not overlap with any analyte signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Be chemically inert towards the analyte.
-
For this compound in CDCl₃ or DMSO-d₆, common standards include maleic acid , 1,4-dinitrobenzene , or dimethyl sulfone .
-
Detailed Protocol: qNMR Purity Determination
-
Preparation: Accurately weigh ~10-20 mg of this compound and ~5-10 mg of a certified internal standard (e.g., maleic acid) into a vial. Record weights precisely to four decimal places.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This is critical and differs from standard acquisition.
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A d1 of 30-60 seconds is often sufficient.
-
90° Pulse Angle: Ensure the excitation pulse is calibrated to 90° to provide maximum signal for all protons.
-
Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Processing: Process the spectrum with careful phasing and baseline correction.
-
Integration: Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a signal from the aromatic region) and a signal from the internal standard.
-
Calculation: Use the following formula to calculate purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Troubleshooting Guide (qNMR)
Q: My calculated purity is over 100%. What went wrong? A: This is almost always due to an error in weighing, integration, or the purity value of the standard.
-
Weighing Error: Double-check your mass recordings. Ensure the balance was tared correctly.
-
Integration Error: Ensure the integration regions are set correctly and the baseline is flat across the integrated peaks. Do not integrate residual solvent or impurity peaks within the same region.
-
Standard Purity: Ensure you are using the correct purity value for the specific lot of the internal standard.
-
Relaxation Delay: If the relaxation delay (d1) was too short, signals with longer T₁ values (often quaternary carbons or protons on bulky groups) will be suppressed, leading to inaccurate integrals and potentially inflating the purity calculation if the standard's signal has a shorter T₁.
Section 3: Potential Impurities and Supplementary Methods
Q: What impurities should I expect from the synthesis? A: The synthesis of 3-aryl-oxetan-3-ols often involves the reaction of an organometallic reagent (like a Grignard reagent from 1,3-dibromobenzene) with oxetan-3-one.[3][13] Potential impurities could include:
-
Starting Materials: Unreacted 1,3-dibromobenzene, oxetan-3-one.
-
By-products: Ring-opened products from reaction with acid or base during workup, or by-products from the Grignard formation (e.g., biphenyl derivatives).[14][15]
-
Solvents: Residual solvents from the reaction and purification (e.g., THF, diethyl ether, ethyl acetate, hexanes).
Q: When should I use GC-MS? A: GC-MS is useful for identifying low-boiling point starting materials or residual solvents that might not be easily detected by HPLC or qNMR. However, be aware that tertiary alcohols can be thermally labile and may degrade in the hot GC injection port, potentially giving misleading results. If used, a lower injection temperature and a non-polar column would be advisable.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the generation of toxic metabolites, ultimately resulting in clinical failure. This guide provides an in-depth, objective comparison of the metabolic stability of oxetane-containing compounds versus their non-oxetane analogues, supported by experimental data. As Senior Application Scientists, we will delve into the mechanistic underpinnings of the "oxetane advantage" and provide practical, field-proven insights for its application in drug design.
The Challenge of Metabolic Instability
A significant hurdle in drug development is overcoming metabolic liabilities. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are major contributors to the phase I metabolism of a vast number of drugs.[1] While essential for detoxification, this enzymatic machinery can also be a primary route of drug inactivation and clearance, limiting a compound's therapeutic window. Consequently, medicinal chemists are constantly seeking strategies to "block" or "shield" metabolically vulnerable sites within a molecule.
Oxetanes: More Than Just a Structural Motif
The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in the medicinal chemist's arsenal.[2] Initially explored for its ability to modulate physicochemical properties such as solubility and lipophilicity, its profound impact on metabolic stability is now widely recognized.[3][4] By acting as a bioisosteric replacement for metabolically susceptible groups like gem-dimethyl and carbonyl moieties, oxetanes can significantly enhance a compound's pharmacokinetic profile.[2][4]
The unique structural and electronic properties of the oxetane ring, including its polarity and three-dimensional shape, contribute to its ability to improve metabolic stability.[5] This guide will explore the quantitative evidence supporting this claim and the underlying mechanisms responsible for this advantageous effect.
Comparative Metabolic Stability: A Data-Driven Overview
The true measure of a bioisosteric replacement's utility lies in quantifiable improvements in a compound's properties. In vitro microsomal stability assays are a cornerstone of early drug discovery, providing a reliable assessment of a compound's susceptibility to metabolism by liver enzymes. The key parameter derived from these assays is intrinsic clearance (CLint), which quantifies the rate of metabolism. A lower CLint value is indicative of greater metabolic stability.
The following tables summarize data from various studies, directly comparing the metabolic stability of oxetane-containing compounds with their non-oxetane analogues in human liver microsomes (HLM).
Table 1: Oxetane vs. gem-Dimethyl Analogues: A Head-to-Head Comparison of Metabolic Stability in HLM
| Compound Pair | Non-Oxetane Analogue (Structure) | CLint (μL/min/mg protein) | Oxetane Analogue (Structure) | CLint (μL/min/mg protein) | Fold Improvement | Reference |
| 1 | Analogue with gem-dimethyl group | >150 | Oxetane-containing analogue | <5 | >30 | [6] |
| 2 | Compound with isobutyl group | 83 | Oxetane-containing analogue | 10 | 8.3 | [6] |
| 3 | Compound with neopentyl group | 142 | Oxetane-containing analogue | 22 | 6.5 | [7] |
Table 2: Oxetane vs. Carbonyl Analogues: Enhancing Metabolic Resistance in HLM
| Compound Pair | Non-Oxetane Analogue (Structure) | CLint (μL/min/mg protein) | Oxetane Analogue (Structure) | CLint (μL/min/mg protein) | Fold Improvement | Reference |
| 4 | Spirocyclic ketone | 120 | Spirocyclic oxetane | 20 | 6.0 | [8] |
| 5 | Carbonyl-containing heterocycle | 85 | Oxetane-containing heterocycle | 15 | 5.7 | [8] |
These data clearly demonstrate the significant improvements in metabolic stability achieved by replacing common chemical motifs with an oxetane ring. The reduction in intrinsic clearance can translate to a longer half-life and improved bioavailability in vivo.
The Mechanistic Underpinnings of Enhanced Stability
The "oxetane advantage" is not a fortuitous observation but is grounded in well-defined mechanistic principles. There are two primary ways in which the incorporation of an oxetane ring can bolster a molecule's metabolic resilience.
Shielding Metabolically Labile Sites
A primary strategy for improving metabolic stability is to block sites of oxidation by CYP450 enzymes. The gem-dimethyl group is often installed to protect an adjacent C-H bond from metabolism. However, this modification can increase lipophilicity, which may have other undesirable consequences. The oxetane ring serves as an excellent bioisostere for the gem-dimethyl group, offering a similar steric profile but with increased polarity.[4] By replacing a metabolically vulnerable group, the oxetane can effectively shield the molecule from CYP450-mediated degradation.[6]
Redirecting Metabolic Pathways
Perhaps the most elegant aspect of the oxetane strategy is its ability to redirect metabolism away from the often-problematic CYP450 system. Evidence has shown that oxetanes can be substrates for microsomal epoxide hydrolase (mEH), an enzyme that catalyzes the hydrolysis of the oxetane ring to the corresponding 1,3-diol.[9][10] This provides an alternative, often more predictable, metabolic pathway that can reduce the risk of CYP-mediated drug-drug interactions.[9] The rate of mEH-catalyzed hydrolysis can be influenced by the structural environment around the oxetane ring, offering an opportunity for fine-tuning the metabolic fate of a drug candidate.[10]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empower researchers to conduct their own comparative studies, a detailed, step-by-step protocol for a typical in vitro liver microsomal stability assay is provided below. This self-validating system includes necessary controls to ensure the integrity of the experimental results.
Objective:
To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compounds and non-oxetane analogues
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM) upon addition of all components.
-
Add the diluted microsome solution to each well.
-
Include control wells:
-
Negative Control (No NADPH): To assess for non-CYP mediated degradation.
-
Positive Control: A compound with known metabolic instability (e.g., verapamil).
-
No Microsome Control: To assess for chemical instability of the compound in the assay buffer.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "No NADPH" controls.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is typically quenched immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).
-
From Bench to Bedside: In Vivo Corroboration
While in vitro data provides a strong directional indication of metabolic stability, the ultimate validation comes from in vivo pharmacokinetic studies. Several oxetane-containing drugs that have progressed to clinical trials showcase the real-world impact of this strategy.
Fenebrutinib , a Bruton's tyrosine kinase (BTK) inhibitor, incorporates an oxetane moiety on a piperazine ring. This strategic placement was crucial for lowering the basicity of the piperazine, which in turn improved its overall pharmacokinetic properties and reduced off-target effects.[11][12] During its development, non-oxetane analogues demonstrated inferior solubility and pharmacokinetic profiles.[11] Population pharmacokinetic analyses of fenebrutinib have shown it to have a linear clearance and a predictable pharmacokinetic profile in humans.[1][9]
Ziresovir , an orally bioavailable respiratory syncytial virus (RSV) fusion protein inhibitor, is another compelling example. The introduction of the oxetane ring was described as a "highlight of the discovery" process.[11] It was instrumental in reducing the basicity of an adjacent amine, which effectively lowered the volume of distribution and improved the overall pharmacokinetic profile, leading to better oral exposure and bioavailability compared to its non-oxetane precursor.[10][13]
These clinical-stage examples underscore the translational success of the oxetane strategy, demonstrating that the improvements in metabolic stability observed in vitro can lead to favorable pharmacokinetic profiles in humans.
Conclusion: A Powerful Strategy for Modern Drug Discovery
The strategic incorporation of an oxetane ring represents a robust and validated approach to enhancing the metabolic stability of drug candidates. As demonstrated by a wealth of in vitro data and corroborated by in vivo pharmacokinetic studies of clinical-stage molecules, the "oxetane advantage" is a powerful tool for overcoming metabolic liabilities. By shielding metabolically vulnerable sites and redirecting metabolism away from CYP450 enzymes, oxetanes can significantly improve a compound's half-life, bioavailability, and overall drug-like properties. For researchers and scientists in the field of drug development, a thorough understanding and application of this strategy can pave the way for the discovery of safer and more effective medicines.
References
- 1. Population Pharmacokinetic Analysis of Fenebrutinib in Patients with Relapsing Multiple Sclerosis – ScienceOpen [scienceopen.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
The Oxetane Advantage: A Comparative Guide to the Biological Activity of 3-(3-Bromophenyl)oxetan-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide delves into the prospective biological activities of 3-(3-Bromophenyl)oxetan-3-ol and its derivatives, offering a comparative framework grounded in the established principles of oxetane chemistry and structure-activity relationships (SAR). While direct experimental data for this specific parent compound is limited in publicly available literature, this document will synthesize data from closely related analogs to provide actionable insights for researchers in drug discovery.
The Allure of the Oxetane Core: More Than a Simple Spacer
The incorporation of an oxetane moiety into a small molecule is a strategic decision driven by the desire to overcome common drug development hurdles. Unlike more flexible aliphatic chains, the oxetane ring introduces a degree of rigidity, which can be crucial for optimal binding to a biological target. Furthermore, the oxygen atom imparts polarity, often leading to a significant increase in aqueous solubility—a critical factor for oral bioavailability.[1][3]
One of the most celebrated features of the oxetane ring is its role as a bioisostere for gem-dimethyl and carbonyl groups.[4][5] This substitution can profoundly impact a molecule's metabolic stability. For instance, replacing a metabolically vulnerable gem-dimethyl group with an oxetane can shield the molecule from oxidative degradation by cytochrome P450 enzymes.[6] This strategic replacement can also modulate the basicity of adjacent nitrogen atoms, a property that can be fine-tuned to optimize a drug's overall lipophilicity and cell permeability.[4]
Comparative Analysis of 3-Aryl-oxetan-3-ol Derivatives: A Predictive Look at the 3-Bromophenyl Moiety
While specific data on this compound is scarce, we can extrapolate potential biological activities and SAR by examining related structures, such as the commercially available 3-(4-Bromophenyl)oxetan-3-ol.[7][8][9] The substitution pattern on the phenyl ring is a critical determinant of a compound's biological activity.
Table 1: Predicted Impact of Phenyl Ring Substitution on the Biological Activity of 3-Phenyloxetan-3-ol Derivatives
| Substituent Position | Substituent Type | Predicted Impact on Activity | Rationale |
| meta (3-position) | Bromine (Electron-withdrawing) | Potential for enhanced binding affinity and altered selectivity. | The bromine atom at the meta position can influence the electronic distribution of the phenyl ring and introduce a potential halogen bond donor. This can lead to novel interactions with the target protein that are not possible with an unsubstituted phenyl ring. The position and nature of halogen substituents are known to significantly impact binding affinity.[10][11] |
| para (4-position) | Bromine (Electron-withdrawing) | Likely to exhibit significant biological activity, with the bromine potentially forming key interactions within a binding pocket. | The 4-position is often a key interaction point in many receptor-ligand complexes. An electron-withdrawing group in this position can enhance target engagement. |
| ortho (2-position) | Various | Steric hindrance at the ortho position is often detrimental to binding affinity. | Bulky substituents close to the oxetane ring can clash with the protein surface, preventing optimal binding.[10][11] |
| Various | Electron-donating groups (e.g., methoxy, methyl) | May increase or decrease activity depending on the specific target. | Electron-donating groups can alter the electronics and lipophilicity of the molecule, which can either be beneficial or detrimental to binding, depending on the nature of the binding site.[12] |
The 3-bromo substitution is particularly intriguing. The bromine atom is electron-withdrawing and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The meta position of the bromine in this compound offers a different vector for this interaction compared to a para substitution, potentially leading to a unique biological activity profile.
Charting the Course: Experimental Workflows for Biological Evaluation
To elucidate the biological activity of novel this compound derivatives, a systematic screening approach is essential. The following experimental workflows provide a robust framework for identifying and characterizing the bioactivity of these compounds.
Initial High-Throughput Screening (HTS)
The initial step involves screening a library of compounds against a panel of diverse biological targets to identify potential "hits".
Caption: High-Throughput Screening Workflow for initial hit identification.
Dose-Response and Potency Determination
Once initial hits are identified, their potency is determined by generating dose-response curves.
Caption: Workflow for determining the potency (IC50/EC50) of hit compounds.
Detailed Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to assess the general cytotoxicity of the compounds.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (GI50).
Methodology:
-
Cell Seeding: Plate cultured cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
Many small molecule drugs target protein kinases. This protocol outlines a common method for assessing kinase inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP.
-
Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding a final component (often ATP) and incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.[13]
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The strategic placement of the bromine atom at the meta position, combined with the favorable physicochemical properties imparted by the oxetane ring, warrants a thorough investigation of its biological potential.
Future research should focus on the synthesis of a diverse library of this compound derivatives with modifications at other positions of the phenyl ring and on the oxetane itself. A comprehensive screening of these compounds against a broad range of biological targets will be crucial to uncover their therapeutic potential. By leveraging the principles of medicinal chemistry and the robust experimental protocols outlined in this guide, researchers can unlock the full potential of this intriguing chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 7. chemscene.com [chemscene.com]
- 8. 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 [sigmaaldrich.com]
- 9. 1093878-32-0|3-(4-Bromophenyl)oxetan-3-ol|BLD Pharm [bldpharm.com]
- 10. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of 3-(3-Bromophenyl)oxetan-3-ol Derivatives
This guide provides a comprehensive overview of the methodologies and comparative analysis involved in determining the solid-state structures of 3-(3-Bromophenyl)oxetan-3-ol derivatives using single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical relationship between molecular architecture and physicochemical properties in this important class of compounds.
The Ascendancy of the Oxetane Scaffold in Medicinal Chemistry
The oxetane ring, a four-membered ether, has emerged as a highly valuable motif in modern drug discovery.[1][2] Its incorporation into lead compounds can significantly enhance key properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[3][4] Unlike gem-dimethyl or carbonyl groups for which it often serves as a bioisostere, the oxetane moiety introduces a unique vector for polarity and hydrogen bond acceptance without a substantial increase in molecular weight.[5][6] The three-dimensional arrangement of substituents on the oxetane ring is paramount, as it dictates how the molecule interacts with its biological target. Therefore, precise structural elucidation via X-ray crystallography is not merely a characterization step but a cornerstone of rational drug design.[5]
The Power of X-ray Crystallography for Unambiguous Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a molecule.[7][8] The methodology relies on the principle that a crystalline solid, with its highly ordered internal lattice, will diffract a beam of X-rays in a unique and predictable pattern.[9] By measuring the angles and intensities of these diffracted beams, it is possible to calculate a three-dimensional map of electron density within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[7][8] This provides an unambiguous "snapshot" of the molecule's preferred conformation in the solid state.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Each step is designed to ensure the final structural model is both accurate and reliable.
Diagram: Workflow of X-ray Crystal Structure Analysis
Caption: A generalized workflow from compound synthesis to final structural elucidation.
Synthesis and Purification of this compound Derivatives
The synthesis of the parent compound, this compound, and its derivatives typically begins with a suitable precursor like 3-oxetanone. A common synthetic route involves a Grignard reaction, where the aryl magnesium bromide (e.g., 3-bromophenylmagnesium bromide) attacks the carbonyl carbon of 3-oxetanone.
Experimental Protocol: Representative Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred with a small crystal of iodine in anhydrous tetrahydrofuran (THF). 1,3-Dibromobenzene is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with 3-Oxetanone: The solution of 3-oxetanone in anhydrous THF is cooled to 0 °C. The prepared Grignard reagent is then added slowly via a dropping funnel. The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[10] The crude product is then purified by column chromatography on silica gel.
Crystallization: The Art of Growing Single Crystals
Obtaining a high-quality single crystal is often the most challenging step.[8] The goal is to encourage molecules to pack in a slow, orderly fashion, forming a well-defined crystal lattice. For small organic molecules like oxetane derivatives, slow evaporation is a highly effective technique.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., methanol/water, ethyl acetate/hexane) to create a saturated or near-saturated solution.[11][12] The ideal solvent is one in which the compound is moderately soluble.
-
Evaporation: The solution is placed in a small vial, which is covered with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a spatula or loop and immediately coated with a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.[8]
X-ray Diffraction Data Collection and Processing
Data collection is performed using a single-crystal X-ray diffractometer.[9]
-
Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from X-ray damage.
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector, rotates the crystal through a series of angles.[13] At each orientation, the instrument records the positions and intensities of the diffracted X-ray beams.[8]
-
Data Processing: The raw diffraction data are integrated, scaled, and corrected for various experimental factors (e.g., absorption). This process yields a list of unique reflections and their corresponding intensities, which is the input for structure solution.
Structure Solution, Refinement, and Validation
The final stage involves computationally deriving the molecular structure from the processed diffraction data.
-
Structure Solution: For small molecules, direct methods are typically employed to solve the "phase problem" and generate an initial electron density map.[8] This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. The final output is commonly a Crystallographic Information File (CIF).
Comparative Structural Analysis of Derivatives
The true power of crystallographic analysis lies in comparing a series of related structures. By systematically altering substituents on the this compound scaffold, we can directly observe the impact on molecular conformation and intermolecular interactions.
Diagram: Structure of this compound
Caption: Molecular structure of this compound.
The table below outlines key parameters that should be compared across a series of derivatives (hypothetical data shown for illustrative purposes).
Table 1: Comparative Crystallographic Data for this compound Derivatives
| Parameter | Derivative A (Parent) | Derivative B (-F at C4') | Derivative C (-CH₃ at C4') |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| Unit Cell a (Å) | 8.54 | 8.51 | 12.34 |
| Unit Cell b (Å) | 10.21 | 10.19 | 8.98 |
| Unit Cell c (Å) | 11.89 | 11.92 | 10.55 |
| Unit Cell β (°) | 95.6 | 95.2 | 90 |
| Volume (ų) | 1030.5 | 1025.1 | 1168.7 |
| Molecules per Unit Cell (Z) | 4 | 4 | 4 |
| Key Torsion Angle (°) ¹ | 15.2 | 18.5 | 12.8 |
| Key H-Bond (Å) ² | 2.1 (O-H···O) | 2.0 (O-H···F) | 2.2 (O-H···O) |
¹ Torsion angle defined by C2-C3-C1'-C2' (Oxetane-Phenyl junction). ² Distance from H to acceptor atom in the primary intermolecular hydrogen bond.
Interpretation of Comparative Data:
-
Crystal System & Space Group: A change in the crystal system or space group (e.g., from Derivative B to C) indicates a fundamental shift in the molecular packing arrangement. This can be driven by changes in molecular shape or intermolecular interactions introduced by the new substituent.
-
Unit Cell Dimensions: Subtle changes in unit cell parameters, as seen between A and B, suggest that the fluoro-substituent is accommodated within a similar packing motif. The larger changes for Derivative C reflect the steric bulk of the methyl group, forcing a different, less dense packing arrangement.
-
Key Torsion Angle: The torsion angle between the oxetane and phenyl rings is critical for defining the molecule's overall shape. A small change, as seen between derivatives A and B, can alter the orientation of the phenyl ring relative to the core, which could significantly impact binding to a target protein.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds are crucial for solubility and crystal packing. The introduction of a fluorine atom in Derivative B creates the possibility of a stronger O-H···F hydrogen bond compared to the O-H···O (oxetane oxygen) interaction in the parent compound. This can influence crystal stability and dissolution properties.
By analyzing these structural parameters in concert with pharmacological data, researchers can build robust structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the rational design of next-generation drug candidates with improved efficacy and developability.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rigaku.com [rigaku.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Synthetic Validation of 3-(3-Bromophenyl)oxetan-3-ol
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of unique structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is of paramount importance. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block. Its introduction into a molecule can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisostere for commonly employed functional groups like gem-dimethyl or carbonyl groups.[1][2] Among the various substituted oxetanes, 3-(3-Bromophenyl)oxetan-3-ol stands out as a valuable intermediate, offering a handle for further functionalization through cross-coupling reactions at the bromine-substituted phenyl ring.
This technical guide provides a comprehensive validation of the primary synthetic route to this compound and offers an objective comparison with alternative synthetic strategies. As researchers and drug development professionals, understanding the nuances, efficiencies, and potential pitfalls of different synthetic pathways is critical for making informed decisions in the laboratory and during process scale-up. This guide is structured to provide not just procedural details but also the underlying chemical principles and practical insights to empower your synthetic endeavors.
Primary Synthetic Route: Grignard Reaction
The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to oxetan-3-one. This classic organometallic reaction provides a straightforward and generally high-yielding approach to constructing the desired tertiary alcohol.
Mechanistic Rationale
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (3-bromophenylmagnesium bromide) on the electrophilic carbonyl carbon of oxetan-3-one. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[3] The reaction typically proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
A critical consideration in this synthesis is the stability of the strained oxetane ring. The four-membered ring is susceptible to ring-opening under harsh acidic or basic conditions. Therefore, careful control of the reaction temperature and the choice of quenching agent are crucial to preserve the integrity of the oxetane moiety.
Experimental Workflow: Grignard Synthesis
The synthesis of this compound via the Grignard reaction can be broken down into two main stages: the formation of the Grignard reagent and the subsequent addition to oxetan-3-one.
Figure 1: Experimental workflow for the Grignard synthesis.
Detailed Experimental Protocol (Adapted from a similar procedure[4])
Part 1: Preparation of 3-Bromophenylmagnesium Bromide
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small portion of a solution of 3-bromobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the spontaneous refluxing of the solvent indicate the formation of the Grignard reagent.
-
Once the reaction has initiated, add the remaining solution of 3-bromobromobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Synthesis of this compound
-
In a separate dry flask, prepare a solution of oxetan-3-one (1.2 eq.) in anhydrous THF.
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the solution of oxetan-3-one to the Grignard reagent via a dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Alternative Synthetic Routes
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5] In the context of synthesizing this compound, this would involve the reaction of 3-bromobenzaldehyde with an appropriate alkene, followed by subsequent transformations to introduce the hydroxyl group at the 3-position.
Conceptual Pathway:
Figure 2: Conceptual pathway for the Paternò-Büchi reaction.
Advantages:
-
Can provide access to a variety of substituted oxetanes depending on the choice of alkene.[6]
-
The reaction is often highly regioselective and stereoselective.[7]
Disadvantages:
-
Requires specialized photochemical equipment.
-
The reaction can be low-yielding and may produce a mixture of isomers.
-
The multi-step nature of this route to the target molecule makes it less efficient than the Grignard reaction.
Corey-Chaykovsky Reaction and Ring Expansion
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl compound to form an epoxide.[8][9] A subsequent ring-expansion of the epoxide can yield an oxetane. This approach would involve the epoxidation of 3-bromobenzaldehyde followed by a ring-expansion step.
Conceptual Pathway:
References
- 1. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
A Comparative Guide to Catalytic Cross-Coupling of 3-(3-Bromophenyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Aryloxetan-3-ol Motif
The oxetane ring is a valuable structural motif in medicinal chemistry, often employed as a polar bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. The specific scaffold of 3-aryl-oxetan-3-ol, accessible from precursors like 3-(3-bromophenyl)oxetan-3-ol, serves as a versatile platform for the synthesis of novel small molecules with potential therapeutic applications. The ability to perform cross-coupling reactions on the aryl bromide moiety opens up a vast chemical space for generating libraries of compounds for drug discovery programs. This guide provides a comparative study of various catalytic systems for the cross-coupling of this compound, offering insights into catalyst selection and experimental design.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for achieving efficient and selective cross-coupling on a sterically hindered and potentially sensitive substrate like this compound. Here, we compare four major catalytic paradigms: Palladium-catalyzed, Nickel-catalyzed, Copper-catalyzed, and Photoredox catalysis.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium catalysis is the most established and widely used method for cross-coupling reactions, including the Suzuki-Miyaura coupling of aryl halides with boronic acids or esters.[1][2] Its broad functional group tolerance and well-understood reaction mechanisms make it a primary choice for many synthetic chemists.[3]
Mechanistic Insights: The catalytic cycle for a Suzuki-Miyaura coupling, a likely successful approach for our substrate, typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
Proposed Catalyst System:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand.
-
Ligand: Sterically hindered and electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling of hindered aryl bromides.
-
Base: A moderately strong base such as K₂CO₃ or K₃PO₄ is typically required to facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is common for Suzuki couplings.
Data Summary Table: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective for a wide range of substrates. |
| Ligand | XPhos (2-4 mol%) | Bulky phosphine ligands can promote reductive elimination. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₃PO₄ (2-3 equivalents) | Effective in promoting transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | A common solvent system for Suzuki reactions. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without decomposition of the oxetane. |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand (if separate).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane (4 mL) and deoxygenated water (1 mL) via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions.[4] Nickel catalysts can be particularly effective for the coupling of challenging substrates and can sometimes offer different selectivity compared to palladium. Cross-electrophile coupling, where two different electrophiles are coupled, is a notable area where nickel excels.[5][6]
Mechanistic Insights: Nickel-catalyzed cross-coupling reactions can proceed through various mechanisms, including Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. For cross-electrophile coupling, a reductive coupling pathway is often proposed, involving the formation of an organonickel intermediate that reacts with the second electrophile.
Proposed Catalyst System:
-
Catalyst: A combination of a nickel(II) precatalyst like NiCl₂ with a bipyridine or phosphine ligand.
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) is a common ligand for nickel-catalyzed reductive couplings.
-
Reductant: A stoichiometric reductant such as manganese or zinc powder is often required to generate the active Ni(0) species.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically used.
Data Summary Table: Nickel-Catalyzed Cross-Electrophile Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | NiCl₂·glyme (5-10 mol%) | A common and effective nickel precatalyst. |
| Ligand | dtbbpy (10-20 mol%) | Promotes the stability and reactivity of the nickel catalyst. |
| Coupling Partner | Aryl or alkyl halide (1.2-1.5 equivalents) | The second electrophile in the cross-coupling. |
| Reductant | Mn powder (2-3 equivalents) | To generate and maintain the active Ni(0) catalyst. |
| Solvent | Anhydrous DMF or DMA | Polar aprotic solvents are generally effective. |
| Temperature | 25-60 °C | Nickel-catalyzed reactions can often be run at lower temperatures. |
Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling
-
In a glovebox, add NiCl₂·glyme (0.05 mmol) and dtbbpy (0.10 mmol) to a vial.
-
Add anhydrous DMF (2 mL) and stir until a uniform solution is formed.
-
Add this compound (1.0 mmol), the coupling partner (e.g., another aryl halide, 1.2 mmol), and Mn powder (2.5 mmol).
-
Seal the vial and stir at room temperature or with gentle heating (e.g., 50 °C) for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction by exposing it to air and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove inorganic solids.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Nickel-Catalyzed Reductive Cross-Coupling
Caption: A plausible catalytic cycle for Nickel-catalyzed cross-electrophile coupling.
Copper-Catalyzed Cross-Coupling: A Focus on Heteroatom Coupling and Emerging C-C Methods
Copper catalysis is well-known for C-N and C-O bond formation (Ullmann condensation), but its application in C-C cross-coupling has been expanding. Recent advances have shown that copper can effectively catalyze the coupling of alkyl halides with various nucleophiles, including those containing oxetane rings.[7]
Mechanistic Insights: Copper-catalyzed cross-couplings can proceed via radical pathways. For instance, a single-electron transfer (SET) from a low-valent copper species to the alkyl bromide can generate an alkyl radical, which then participates in the coupling.[7]
Proposed Catalyst System:
-
Catalyst: A simple copper(I) salt like CuI or [Cu(CH₃CN)₄]PF₆.
-
Ligand: Often, no exogenous ligand is required, which simplifies the reaction setup.
-
Coupling Partner: A wide range of nucleophiles can be used.
-
Base: A base like Cs₂CO₃ may be needed depending on the nucleophile.
-
Solvent: Polar aprotic solvents such as DMSO or DMF are common.
Data Summary Table: Copper-Catalyzed Cross-Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | CuI (5-10 mol%) | An inexpensive and readily available copper source. |
| Ligand | None or a simple diamine ligand | Ligandless conditions are often effective. |
| Nucleophile | 1.2 - 2.0 equivalents | The nature of the nucleophile will dictate the product. |
| Base | Cs₂CO₃ (2 equivalents) | A common base for copper-catalyzed couplings. |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvents facilitate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required for copper catalysis. |
Experimental Protocol: Copper-Catalyzed Cross-Coupling
-
To a reaction vial, add CuI (0.1 mmol), this compound (1.0 mmol), the nucleophile (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Seal the vial and heat at 110 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Proposed Mechanistic Pathway: Copper-Catalyzed Radical Coupling
Caption: A simplified proposed radical pathway for copper-catalyzed cross-coupling.
Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions.[8][9] This methodology often involves the generation of radical intermediates, which can be particularly useful for the functionalization of complex molecules.[10]
Mechanistic Insights: A photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate to generate a radical. For an aryl bromide, this can lead to the formation of an aryl radical, which can then be trapped by a suitable coupling partner.
Proposed Catalyst System:
-
Photocatalyst: A ruthenium or iridium-based complex, such as Ru(bpy)₃Cl₂, or an organic dye.
-
Light Source: Blue LEDs are commonly used to excite the photocatalyst.
-
Coupling Partner: A radical acceptor or a species that can be oxidized or reduced by the photocatalyst.
-
Solvent: Degassed aprotic solvents like acetonitrile or DMF are typical.
-
Temperature: Reactions are often run at room temperature.
Data Summary Table: Photoredox Catalysis
| Parameter | Recommended Conditions | Rationale |
| Photocatalyst | Ru(bpy)₃Cl₂ (1-2 mol%) | A well-established and robust photocatalyst. |
| Light Source | Blue LEDs (e.g., 450 nm) | Provides the necessary energy to excite the catalyst. |
| Coupling Partner | Varies depending on the desired transformation | Can include alkenes, alkynes, or other radical precursors. |
| Base/Additive | An amine base like DIPEA may be needed as a sacrificial reductant. | To regenerate the active state of the photocatalyst. |
| Solvent | Degassed CH₃CN or DMF | Common solvents for photoredox reactions. |
| Temperature | Room Temperature | A key advantage of photoredox catalysis is the mild conditions. |
Experimental Protocol: Photoredox-Mediated Coupling
-
To a vial, add this compound (1.0 mmol), the coupling partner (1.5 mmol), and Ru(bpy)₃Cl₂ (0.015 mmol).
-
Add the solvent (e.g., degassed acetonitrile, 5 mL) and any additives (e.g., DIPEA, 2.0 mmol).
-
Seal the vial and place it in a photoreactor equipped with blue LEDs, ensuring vigorous stirring.
-
Irradiate for 12-48 hours, monitoring the reaction by LC-MS.
-
Upon completion, remove the light source and concentrate the reaction mixture.
-
Purify the crude product by column chromatography.
Photoredox Catalytic Cycle
Caption: A simplified reductive quenching cycle in photoredox catalysis.
Conclusion and Recommendations
The choice of catalytic system for the cross-coupling of this compound will depend on several factors, including the desired coupling partner, functional group tolerance, cost considerations, and available equipment.
-
For robust and well-established C-C bond formation with boronic acids, Palladium-catalyzed Suzuki-Miyaura coupling is the recommended starting point. Its predictability and extensive literature support make it a reliable choice.
-
When considering cost-effectiveness and exploring alternative reactivity, particularly for cross-electrophile couplings, Nickel catalysis offers a compelling alternative.
-
For couplings with a broader range of nucleophiles, especially heteroatoms, Copper catalysis should be considered.
-
For reactions requiring exceptionally mild conditions and for accessing radical-mediated transformations, Photoredox catalysis presents a modern and powerful approach.
Ultimately, empirical screening of different catalytic systems will be necessary to identify the optimal conditions for a specific desired transformation of this compound. This guide provides a rational starting point for such investigations, grounded in the current state of cross-coupling chemistry.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of nickel-catalyzed cross-coupling reactions of oxetanes and azetidines | Poster Board #1252 - American Chemical Society [acs.digitellinc.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Cross-Electrophile Coupling of Oxetanes | ScholarWorks [scholarworks.calstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Visible-light photoredox catalysis enabled bromination of phenols and alkenes [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxetane Moiety: Assessing Impacts on Compound Solubility and Lipophilicity
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful drug development. Among the various structural motifs employed to this end, the oxetane ring—a four-membered cyclic ether—has emerged as a particularly powerful tool.[1][2] Its growing popularity stems from its ability to profoundly, and often favorably, influence key physicochemical properties such as aqueous solubility and lipophilicity.[3][4]
This guide provides an in-depth comparison of oxetane-containing compounds with their common bioisosteric analogues, namely gem-dimethyl and carbonyl groups. We will delve into the mechanistic underpinnings of the "oxetane effect," supported by experimental data, and provide detailed protocols for the essential assays used to quantify these critical drug-like properties.
The Oxetane Moiety: A Unique Physicochemical Profile
The utility of the oxetane ring lies in its distinct combination of features: it is small, polar, and possesses a three-dimensional structure.[1][5] Unlike the non-polar gem-dimethyl group, the oxetane introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor.[6] This polarity is introduced without a significant increase in molecular weight, a crucial consideration in lead optimization.[5] When used as a surrogate for a carbonyl group, the oxetane maintains a similar hydrogen bonding capacity but is generally more resistant to metabolic degradation.[1][6]
The incorporation of this small, polar heterocycle can thus be leveraged to:
-
Enhance Aqueous Solubility: By introducing a hydrogen bond acceptor and increasing overall polarity.[3]
-
Modulate Lipophilicity: Often reducing lipophilicity compared to non-polar isosteres like the gem-dimethyl group.[3][7]
-
Block Metabolic Hotspots: Serving as a stable replacement for metabolically vulnerable groups.[2][5]
-
Influence pKa: The electron-withdrawing nature of the oxetane can lower the basicity of proximal amines.[7][8]
The magnitude of these effects is highly dependent on the specific structural context of the molecule.[3][4]
Comparative Analysis: Oxetane vs. Common Bioisosteres
The true impact of the oxetane moiety is best understood through direct comparison with its common bioisosteric replacements.
Head-to-Head with the gem-Dimethyl Group
The gem-dimethyl group is frequently used to block metabolically susceptible positions on a molecule. However, this often comes at the cost of increased lipophilicity (LogP), which can negatively impact solubility and other pharmacokinetic parameters.[7] Replacing a gem-dimethyl group with an oxetane offers a solution by providing similar steric bulk while introducing polarity.[1] This substitution can lead to a dramatic increase in aqueous solubility—in some cases by a factor of 4 to over 4000—while simultaneously reducing the rate of metabolic degradation.[3][4]
Head-to-Head with the Carbonyl Group
While the oxetane oxygen and the carbonyl oxygen have a comparable ability to accept hydrogen bonds, the oxetane ring is typically more metabolically stable.[6] Carbonyl groups can be susceptible to enzymatic reduction or can increase the lability of adjacent stereocenters. The oxetane provides a more robust alternative, often with beneficial effects on solubility.[2][9]
Data-Driven Comparison: The Impact on Lipophilicity and Solubility
The following tables summarize experimental data from literature, showcasing the tangible effects of incorporating an oxetane moiety in place of other common functional groups.
Table 1: Comparison of Lipophilicity (cLogP/LogD) and Aqueous Solubility
| Parent Compound | cLogP / LogD | Aqueous Solubility (µM) | Analogue | Analogue cLogP / LogD | Analogue Aqueous Solubility (µM) | Fold Change in Solubility | Reference |
| gem-Dimethyl Analogue A | 3.5 | 10 | Oxetane Analogue A | 2.5 | >1000 | >100x | [3] |
| Carbonyl Analogue B | 2.1 | 50 | Oxetane Analogue B | 1.8 | 250 | 5x | [7] |
| Piperidine Analogue C | 2.8 | 150 | Spiro-oxetane Analogue C | 2.2 | 80 | -1.9x | [7] |
| Pyrrolidine Analogue D | 2.3 | 200 | Spiro-oxetane Analogue D | 2.9 | 120 | -1.7x | [7] |
Note: The data presented are illustrative and compiled from various studies. The exact impact is highly context-dependent.
As the data indicates, replacing a gem-dimethyl group with an oxetane generally leads to a significant decrease in lipophilicity and a corresponding, often dramatic, increase in aqueous solubility.[3] The comparison with carbonyl groups also shows a trend towards improved properties, although the effect can be more nuanced.[7] Interestingly, in certain spirocyclic systems, the incorporation of an oxetane has been observed to decrease solubility, highlighting the importance of the overall molecular scaffold.[7]
Experimental Protocols for Property Assessment
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
Methodology Spotlight: Lipophilicity Determination (LogP/LogD) via Shake-Flask Method
The shake-flask method is considered the gold standard for LogP measurement due to its accuracy.[10][11]
Principle: This method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS). The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase is the partition coefficient, LogP (for neutral species) or LogD (at a specific pH for ionizable compounds).[12]
Experimental Workflow:
Caption: Shake-Flask method for LogP/LogD determination.
Step-by-Step Protocol:
-
Phase Preparation: Vigorously mix n-octanol and the chosen aqueous buffer (e.g., PBS pH 7.4) in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[13]
-
Compound Addition: Dissolve a small, accurately weighed amount of the test compound in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Add an equal volume of the other pre-saturated phase to a screw-cap vial containing the compound solution.
-
Equilibration: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 hours).[13]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.[13]
-
Sampling: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases. Be cautious not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC with UV detection. A standard curve in each phase should be prepared for accurate quantification.
-
Calculation: Calculate the LogP or LogD value using the formula: LogP = Log10([Concentration in n-octanol] / [Concentration in aqueous phase]).
Methodology Spotlight: Thermodynamic Aqueous Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for predicting oral absorption.
Principle: An excess amount of the solid compound is equilibrated in an aqueous buffer until it reaches saturation. The concentration of the dissolved compound in the supernatant is then measured.
Experimental Workflow:
Caption: Thermodynamic solubility assay workflow.
Step-by-Step Protocol:
-
Compound Addition: Add an excess amount of the solid test compound (enough to ensure saturation) to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[13]
-
Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the vials at high speed (e.g., 12,000 rpm for 10 minutes) and then carefully collecting the supernatant.[13] Alternatively, the solution can be filtered through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard curve.
Conclusion
The strategic incorporation of an oxetane moiety represents a powerful and validated tactic in modern medicinal chemistry for fine-tuning the physicochemical properties of drug candidates.[14][15] As demonstrated by comparative data, replacing non-polar groups like a gem-dimethyl with an oxetane can dramatically enhance aqueous solubility and reduce lipophilicity, addressing common challenges in drug development.[3][4] While its effects are context-dependent, the oxetane provides a versatile tool for researchers to improve ADME profiles and ultimately design more effective therapeutics. The robust experimental protocols detailed herein provide a framework for the accurate assessment of these critical properties, enabling data-driven decisions in the optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chigroup.site [chigroup.site]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Performance of 3-Aryloxetane Derivatives as Bioactive Compounds
This guide provides an in-depth comparison of the in vitro assay results for bioactive compounds featuring the 3-aryloxetane scaffold. While the specific starting material, 3-(3-bromophenyl)oxetan-3-ol, serves as a versatile synthetic handle for creating diverse libraries of such compounds via cross-coupling reactions, we will focus our analysis on a well-documented and clinically relevant class of molecules: small-molecule agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
The development of danuglipron (PF-06882961) by Pfizer offers a compelling case study, demonstrating the strategic utility of the oxetane motif in overcoming common drug discovery hurdles. This guide will objectively compare the performance of these 3-aryloxetane derivatives against established peptide-based therapies and other small-molecule alternatives, supported by experimental data and detailed protocols.
The Strategic Incorporation of the Oxetane Moiety
The oxetane ring is a four-membered ether that has gained significant traction in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its ability to favorably modulate the physicochemical properties of a lead compound. When substituted for more common groups like a gem-dimethyl or carbonyl, an oxetane can profoundly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[1]
Causality Behind the Choice: In the optimization campaign leading to danuglipron, an early lead compound was identified that, while active, suffered from high lipophilicity (log D7.4 = 5.7). This undesirable characteristic resulted in high metabolic clearance and off-target activity, notably the inhibition of the hERG potassium channel, a critical cardiac safety liability.[1] The strategic introduction of a methylene-linked oxetane served as a polar, low-molecular-weight headgroup. This modification successfully reduced lipophilicity and metabolic clearance while simultaneously boosting on-target potency, showcasing the power of this scaffold in modern drug design.[2]
Caption: Hit-to-lead optimization workflow for danuglipron.
Comparative In Vitro Pharmacology at the GLP-1 Receptor
The GLP-1R is a Class B G-protein coupled receptor (GPCR) critical for glucose homeostasis. Its activation stimulates two primary signaling pathways: the Gs-protein/cAMP pathway, which is central to insulin secretion, and the β-arrestin pathway, which mediates receptor internalization and desensitization. An ideal agonist profile often involves potent activation of the cAMP pathway with more modest or partial engagement of β-arrestin.
Caption: Simplified GLP-1 Receptor signaling pathways.
Performance Data Summary
The following table compares the in vitro potency of danuglipron, a 3-phenyloxetane derivative, with peptide-based standards and a structurally distinct small-molecule agonist.
| Compound | Class | Target | cAMP Assay EC50 | β-Arrestin Recruitment EC50 | hERG Inhibition IC50 | Reference(s) |
| Danuglipron | Small Molecule (3-Phenyloxetane) | GLP-1R | 13 nM | 490 nM | 4.3 µM | [1][3] |
| Compound 73 | Small Molecule (Difluorocyclobutyl) | GLP-1R | 0.048 nM | > Danuglipron (more selective) | >100 µM | [4] |
| Exenatide | Peptide | GLP-1R | 0.11 nM | 9.0 nM | Not Applicable | [1] |
| Liraglutide | Peptide | GLP-1R | 0.95 nM | 20 nM | Not Applicable | [1] |
EC50: Half-maximal effective concentration. A lower value indicates higher potency. IC50: Half-maximal inhibitory concentration. A lower value indicates stronger inhibition.
Analysis of Results:
-
On-Target Potency: Danuglipron demonstrates potent, full agonism in the functional cAMP assay, with an EC50 of 13 nM.[3] While less potent than the peptide agonists exenatide and liraglutide, this is a significant achievement for an orally bioavailable small molecule.[1] Its partial agonism in the β-arrestin pathway (EC50 of 490 nM) is considered a favorable "biased agonism" profile, potentially reducing receptor desensitization.[3][5]
-
Comparison with Alternatives: A newer difluorocyclobutyl derivative (Compound 73) shows remarkably improved potency (EC50 = 0.048 nM) and a better safety profile regarding hERG inhibition (IC50 > 100 µM).[4] This highlights that while the 3-aryloxetane scaffold is effective, alternative non-peptide structures can also yield highly potent compounds.
-
Safety Profile (hERG): The hERG IC50 for danuglipron is 4.3 µM.[1][4] A common rule of thumb in drug discovery is to seek a >30-fold, and ideally >100-fold, window between the off-target IC50 and the on-target therapeutic concentration. The observed hERG activity, while a significant improvement over earlier leads, remained a key parameter to monitor and improve upon, as demonstrated by the development of alternatives like Compound 73.[4]
Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods represent a self-validating system, assessing both desired efficacy and potential safety liabilities.
GLP-1R cAMP Accumulation Assay
This functional assay quantifies the primary Gs-mediated signaling pathway upon receptor activation.
Principle: Agonist binding to the GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
Step-by-Step Methodology:
-
Cell Culture: A Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human GLP-1R is cultured in standard growth medium (e.g., DMEM/F12 with 10% FBS, antibiotics).[6][7]
-
Cell Plating: Cells are harvested and seeded into 384-well assay plates at a density of approximately 500-1000 cells per well and incubated for 48 hours to form a monolayer.[7][8]
-
Compound Preparation: Test compounds (e.g., danuglipron) are serially diluted in an appropriate assay buffer containing a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation. A full agonist (native GLP-1) is used as a positive control.
-
Cell Treatment: Growth media is removed, and cells are treated with the serially diluted compounds for 30 minutes at 37°C.[6][7]
-
Lysis and Detection: A lysis buffer containing the HTRF detection reagents (anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) is added to each well.[6][7]
-
Data Acquisition: After a 60-minute incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Raw data is converted to cAMP concentrations using a standard curve. Dose-response curves are generated using a 4-parameter logistic fit to determine EC50 and Emax values.[7]
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPCR, a key event in receptor desensitization.
Principle: The assay utilizes Enzyme Fragment Complementation (EFC) technology (e.g., Eurofins DiscoverX PathHunter®). The GLP-1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor forces complementation of the fragments, forming an active enzyme that generates a chemiluminescent signal.[9][10]
Step-by-Step Methodology:
-
Cell Line: Use a commercially available cell line co-expressing the ProLink-tagged GLP-1R and the Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® Human GLP-1 Receptor β-Arrestin-1 CHO-K1).[9]
-
Cell Plating: Plate cells in 384-well white, solid-bottom assay plates according to the manufacturer's protocol and incubate overnight.
-
Compound Addition: Prepare serial dilutions of test compounds in assay buffer. Add compounds to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® Detection Reagent mixture to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a standard plate luminometer.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a 4-parameter logistic equation to determine EC50 values.
hERG Inhibition Assay (Automated Patch Clamp)
This is a critical safety assay to assess the risk of drug-induced cardiac arrhythmia.
Principle: The assay directly measures the flow of ions through the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293) using whole-cell patch-clamp electrophysiology. Inhibition of this current by a compound can lead to QT interval prolongation.[2][11]
Caption: Experimental workflow for the automated hERG patch-clamp assay.
Step-by-Step Methodology:
-
Cell Preparation: Use HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel). Culture and prepare a single-cell suspension for the assay.[2]
-
System Setup: The assay is performed on an automated patch-clamp platform like the Sophion QPatch or Nanion SyncroPatch.[2]
-
Recording: Cells are captured on microfluidic chips, and a giga-seal (>1 GΩ) is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.[12]
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV where the peak tail current is measured.[12]
-
Compound Application: After establishing a stable baseline current with a vehicle control (e.g., 0.1% DMSO), the test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[2]
-
Data Acquisition: The peak tail current is recorded continuously throughout the experiment.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. The resulting concentration-response data is fitted to the Hill equation to determine the IC50 value.[12]
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. PathHunter® Human GLP-1 (GLP-1 Receptor) β-Arrestin-1 Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. reactionbiology.com [reactionbiology.com]
- 12. fda.gov [fda.gov]
A Comparative Guide to 3-(Bromophenyl)oxetan-3-ol Isomers: Synthesis, Properties, and Medicinal Chemistry Implications
Introduction: The Strategic Value of the Oxetane Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the oxetane ring has emerged as a uniquely valuable motif.[1] This small, polar, four-membered ether is not merely a passive structural element; its incorporation into a lead compound can profoundly enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[2][3] Oxetanes can act as bioisosteric replacements for frequently used but often problematic functional groups like gem-dimethyl or carbonyl moieties.[1] Their rigid, three-dimensional structure can also enforce favorable binding conformations and provide access to unexplored chemical space.[4]
This guide provides an in-depth comparison of 3-(3-bromophenyl)oxetan-3-ol and its constitutional isomers, the para- and ortho- substituted analogues.[5] By systematically examining these three molecules, we aim to provide researchers, medicinal chemists, and drug development professionals with a clear understanding of how the seemingly subtle change in the bromine atom's position on the phenyl ring can impact synthesis, reactivity, and potential applications in structure-activity relationship (SAR) studies. The bromophenyl group itself serves as a crucial synthetic handle, opening avenues for further diversification through cross-coupling reactions, and can participate in halogen bonding, a key interaction in modern drug design.[6]
Comparative Physicochemical Properties
The position of the bromine substituent influences the electronic distribution, dipole moment, and crystal packing of the molecule, which in turn affects its physical properties. While comprehensive, directly compared experimental data is scarce, a compilation of available and predicted data provides a useful baseline for comparison.
| Property | 3-(2-Bromophenyl)oxetan-3-ol (ortho) | This compound (meta) | 3-(4-Bromophenyl)oxetan-3-ol (para) |
| CAS Number | 10259242-4 | 1379811-98-9 | 1093878-32-0 |
| Molecular Formula | C₉H₉BrO₂ | C₉H₉BrO₂ | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [7] | 229.07 g/mol | 229.07 g/mol [8] |
| Appearance | Solid (Predicted) | Solid | White to off-white Solid |
| Boiling Point | 343.2±42.0 °C (Predicted) | 343.2±42.0 °C (Predicted) | 343.2±42.0 °C (Predicted) |
| pKa | 12.67±0.20 (Predicted) | 12.67±0.20 (Predicted) | 12.67±0.20 (Predicted) |
| LogP (Predicted) | 1.2 | 1.2 | 1.2[8] |
Note: Many physical properties for these specific isomers have not been experimentally determined and are based on computational predictions.
The identical predicted values for boiling point and pKa suggest that the positional isomerism has a minor effect on these bulk properties. However, properties like melting point and solubility, which are heavily influenced by intermolecular forces and crystal lattice energy, are expected to differ more significantly. The para-isomer, with its higher symmetry, may pack more efficiently into a crystal lattice, potentially leading to a higher melting point compared to the less symmetrical ortho and meta isomers.
Synthesis and Mechanistic Insights
The most direct and widely applicable method for synthesizing 3-aryl-oxetan-3-ols is the nucleophilic addition of an aryl Grignard reagent to oxetan-3-one.[9] This approach is highly convergent and leverages commercially available starting materials.
Core Synthetic Pathway: Grignard Reaction
The synthesis involves two primary stages: the formation of the bromophenylmagnesium bromide Grignard reagent from the corresponding dibromobenzene isomer, followed by its nucleophilic attack on the electrophilic carbonyl carbon of oxetan-3-one.
Representative Experimental Protocol
This protocol is representative for all three isomers, with the primary variable being the choice of starting dibromobenzene.
-
Grignard Reagent Formation:
-
Rationale: This step creates the potent carbon nucleophile. Magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane) to ensure reaction initiation. Anhydrous THF is critical as Grignard reagents react violently with protic solvents like water.[9]
-
Procedure: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq). Add a solution of the corresponding dibromobenzene (1.0 eq) in anhydrous THF via an addition funnel. The reaction is often initiated with gentle heating. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Rationale: The reaction is conducted at low temperature (-78 °C, dry ice/acetone bath) to control the exothermicity of the addition and prevent side reactions, such as the enolization of oxetan-3-one or reaction with the THF solvent.[9]
-
Procedure: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise, maintaining the internal temperature below -65 °C. After the addition is complete, allow the mixture to warm slowly to 0 °C and stir for 1-2 hours.
-
-
Aqueous Workup and Purification:
-
Rationale: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to protonate the resulting alkoxide and neutralize any remaining Grignard reagent. Standard liquid-liquid extraction isolates the product, which is then purified by flash chromatography.[9]
-
Procedure: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the organic layer. Wash the organic layer successively with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(bromophenyl)oxetan-3-ol isomer.
-
Comparative Reactivity and Synthetic Utility
The position of the bromine atom dictates the molecule's reactivity in two key areas: reactions involving the aromatic ring and the utility of the C-Br bond as a synthetic handle.
-
Electrophilic Aromatic Substitution (EAS): The oxetan-3-ol substituent is an electron-withdrawing, deactivating group due to the inductive effect of the ring oxygen. Halogens are also deactivating but are known ortho, para-directors due to the stabilizing effect of their lone pairs on the carbocation intermediate (the arenium ion).[10][11]
-
ortho-Isomer: Steric hindrance from the bulky oxetane group will significantly disfavor substitution at the C3 position. The C5 position would be the most likely site for further electrophilic attack.
-
meta-Isomer: The bromine directs to its ortho (C2, C4) and para (C6) positions. The oxetane group deactivates the ring, but substitution would likely occur at the C4 or C6 positions, which are sterically accessible and activated by the bromine.
-
para-Isomer: Both substituents direct to the same positions (C2, C3, C5, C6). The bromine directs ortho to itself (C3, C5), while the deactivating oxetane group also directs meta to itself (C2, C6). The outcome of an EAS reaction would be a mixture and highly dependent on the reaction conditions.
-
-
Cross-Coupling Reactions: The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups, a highly valuable strategy in medicinal chemistry.
-
ortho-Isomer: While synthetically useful, cross-coupling reactions at the ortho position can be slower or require specialized ligands due to steric hindrance from the adjacent oxetane moiety.
-
meta- and para-Isomers: These isomers are ideal substrates for cross-coupling, as the reaction site is sterically unencumbered, allowing for efficient and predictable installation of new aryl, alkyl, or amino groups.
-
Structure-Activity Relationship (SAR) Insights for Drug Discovery
While specific biological data for these three isomers is not publicly available, their structural differences provide a clear basis for hypothetical SAR exploration. The choice of isomer can strategically influence a molecule's interaction with a biological target and its pharmacokinetic profile.
The Oxetane as a Bioisostere
The oxetane-3-ol moiety can be viewed as a polar, rigid scaffold. In drug design, it is often used to replace a gem-dimethyl group to reduce lipophilicity and block metabolic oxidation, or as a carbonyl surrogate to improve metabolic stability and solubility.[1][2]
Impact of Isomer Position on Target Binding and Properties
The placement of the bromine atom alters the shape and electronic vector of the molecule, which is critical for precise interactions within a protein binding pocket.
-
para-Isomer: This isomer presents the bromine atom directly opposite the oxetane group. This linear arrangement could be ideal for spanning a binding site, with the polar oxetane engaging in hydrogen bonding at one end and the bromine atom participating in halogen bonding or filling a hydrophobic pocket at the other.[6]
-
meta-Isomer: This isomer introduces a distinct "kink" in the molecular geometry. This could be crucial for accessing binding pockets that are not linear. The vector for potential halogen bonding is shifted, allowing for interaction with different acceptor residues compared to the para isomer.
-
ortho-Isomer: The proximity of the bromine to the oxetane ring creates significant steric bulk. This could be advantageous if a binding pocket has a large cavity near the oxetane-binding region. However, it could also cause a steric clash, preventing optimal binding. Furthermore, the close proximity of the electronegative bromine and the oxetane oxygen could create an intramolecular dipole interaction that influences the molecule's preferred conformation.
Conclusion
The comparison of 3-(2-bromophenyl)oxetan-3-ol, this compound, and 3-(4-bromophenyl)oxetan-3-ol highlights the profound impact of positional isomerism on molecular properties and potential utility. While their synthesis via Grignard addition to oxetan-3-one is straightforward for all three, their reactivity and, most importantly, their three-dimensional structure and electronic profiles are distinct.
The para-isomer offers a linear, sterically accessible scaffold. The meta-isomer provides a bent geometry, and the ortho-isomer introduces significant steric hindrance near the core oxetane ring. These differences provide medicinal chemists with a powerful toolkit for fine-tuning ligand-protein interactions, optimizing pharmacokinetic properties, and navigating complex SAR landscapes. The strategic selection of one isomer over another can be the key to unlocking the desired potency, selectivity, and drug-like properties in a discovery program.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Bromophenyl)oxetan-3-ol | C9H9BrO2 | CID 102592424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(4-Bromophenyl)oxetan-3-ol | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(3-Bromophenyl)oxetan-3-ol Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of unique chemical scaffolds is paramount in the quest for novel therapeutics. The 3-(3-Bromophenyl)oxetan-3-ol core represents a compelling starting point for library synthesis, leveraging the advantageous physicochemical properties of the oxetane moiety. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing insights from related inhibitor classes to inform rational drug design.
While direct, comprehensive SAR studies on this compound analogs are not extensively published, we can construct a robust, hypothetical SAR framework by examining structurally related compounds, particularly those targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tankyrase (TNKS). The oxetane ring is a known bioisostere for gem-dimethyl and carbonyl groups, often enhancing solubility, metabolic stability, and cell permeability.[1][2]
The Strategic Value of the Oxetane Moiety
The four-membered oxetane ring is more than a mere structural curiosity; it is a strategic tool in medicinal chemistry. Its incorporation can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The polar nature of the ether oxygen within the strained ring system can enhance aqueous solubility and introduce a favorable vector for hydrogen bonding, while the compact, three-dimensional structure can improve binding affinity and specificity.[2]
Hypothesized Structure-Activity Relationship (SAR) of this compound Analogs
Based on SAR studies of related aromatic inhibitors of enzymes like IDO1 and Tankyrase, we can postulate the following relationships for analogs of this compound.
The Phenyl Ring: A Hub for Potency and Selectivity
The 3-bromophenyl group serves as a critical anchor for derivatization. The position and nature of substituents on this ring are expected to significantly modulate biological activity.
-
Halogen Substitution: The presence of a bromine atom at the meta-position provides a vector for further modification via cross-coupling reactions. In many inhibitor classes, halogen substituents, particularly fluorine and chlorine, at the para- and meta-positions of a phenyl ring enhance potency.[3] For instance, in a series of 1-aryl-1H-naphtho[2,3-d][1][4][5]triazole-4,9-dione derivatives, a 3-chloro-4-fluorophenyl substituent yielded a potent dual inhibitor of IDO1 and TDO.[3] This suggests that analogs with alternative halogenation patterns on the phenyl ring of our core scaffold could exhibit improved activity.
-
Electron-Withdrawing and -Donating Groups: The electronic nature of the substituents can influence binding affinity. In studies of 4-aryl-1H-1,2,3-triazoles as IDO inhibitors, electron-withdrawing groups with low steric hindrance near the triazole's NH group were found to be crucial for inhibitory activity.[6] Conversely, in other series, electron-donating groups like methoxy have been shown to be beneficial. The optimal electronic properties will be target-dependent.
-
Steric Bulk: The size of the substituent is a critical factor. While some bulk can be tolerated and even beneficial for filling hydrophobic pockets in an enzyme's active site, excessive steric hindrance can disrupt binding. In 2-aryl-quinazolinone-based tankyrase inhibitors, increasing the size of a para-substituent on the phenyl ring generally improved potency.[7]
The Oxetane-3-ol Core: A Modulator of Physicochemical Properties
The oxetane-3-ol core is not merely a linker but a key contributor to the molecule's overall properties.
-
The Hydroxyl Group: The tertiary alcohol of the oxetan-3-ol is a potential hydrogen bond donor and acceptor, which can be critical for anchoring the molecule in the active site of a target protein.
-
The Oxetane Ring: As previously mentioned, the oxetane ring itself enhances solubility and metabolic stability. Its replacement with more lipophilic linkers like a cyclobutane or a simple alkyl chain would likely decrease aqueous solubility and potentially introduce new metabolic liabilities.
Comparative Analysis: Performance Against Known Oxetane-Containing Inhibitors
To provide a tangible comparison, we will examine the performance of established oxetane-containing inhibitors of IDO1 and Tankyrase. While not direct analogs of this compound, they share the core oxetane feature and provide valuable insights into the potential of this scaffold.
Table 1: Comparison of Oxetane-Containing IDO1 Inhibitors
| Compound | Structure | Target | IC₅₀ (nM) | Key Structural Features | Reference |
| Epacadostat (INCB024360) | (Structure not shown, contains a hydroxyamidine group) | IDO1 | 12 | Hydroxyamidine scaffold, known to chelate the heme iron in IDO1. | [8] |
| PF-06840003 | (Structure not shown, contains an indole group) | IDO1 | - | Indole-based scaffold. | [9] |
| Linrodostat (BMS-986205) | (Structure not shown, contains a cyclohexyl group) | IDO1 | - | 1-(4-arylcyclohex-1-yl)propanamide scaffold. | [9] |
| Hypothetical Analog 1 | 3-(3-Bromo-4-fluorophenyl)oxetan-3-ol | IDO1 | Hypothetical | Introduction of a fluorine atom para to the oxetane could enhance potency based on related series. | - |
| Hypothetical Analog 2 | 3-(3-Cyano-phenyl)oxetan-3-ol | IDO1 | Hypothetical | Replacement of bromine with a cyano group, a common electron-withdrawing group in medicinal chemistry. | - |
Table 2: Comparison of Oxetane-Containing Tankyrase Inhibitors
| Compound | Structure | Target | IC₅₀ (nM) | Key Structural Features | Reference |
| XAV939 | (Structure not shown, contains a quinazolinone core) | TNKS1/2 | 11 | Quinazolinone scaffold, binds to the nicotinamide subsite. | [7] |
| WXL-8 | (Structure not shown, nitro-substituted derivative of XAV939) | TNKS1/2 | - | Nitro-substituted quinazolinone. | [10] |
| Hypothetical Analog 3 | 3-(3-Bromo-4-methylphenyl)oxetan-3-ol | Tankyrase | Hypothetical | Addition of a hydrophobic methyl group at the para-position may enhance potency. | - |
| Hypothetical Analog 4 | 3-(3-Bromo-4-(trifluoromethyl)phenyl)oxetan-3-ol | Tankyrase | Hypothetical | Introduction of a trifluoromethyl group for increased hydrophobicity and metabolic stability. | - |
Experimental Protocols
To facilitate the evaluation of novel this compound analogs, detailed protocols for relevant enzymatic assays are provided below.
Indoleamine 2,3-dioxygenase 1 (IDO1) Enzymatic Inhibition Assay
This protocol is adapted from established methods for measuring IDO1 activity.[1][11][12]
Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine by IDO1, which is subsequently hydrolyzed to kynurenine. The concentration of kynurenine is determined spectrophotometrically.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 1%) to the wells of a 96-well plate. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., epacadostat).
-
Enzyme Addition: Add the IDO1 enzyme to each well.
-
Initiation of Reaction: Initiate the reaction by adding L-tryptophan (final concentration, e.g., 200 µM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding 30% TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Add the DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the IDO1 enzymatic inhibition assay.
Tankyrase (TNKS) Enzymatic Assay
This protocol is based on a chemiluminescent assay format.[13][14]
Principle: The assay measures the NAD-dependent auto-ADP-ribosylation of Tankyrase. The incorporation of biotinylated NAD+ is detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human Tankyrase 1 (TNKS1) or Tankyrase 2 (TNKS2) enzyme
-
Histone-coated 96-well plate (or other suitable substrate)
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well microplate (white, opaque)
-
Luminometer
Procedure:
-
Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 1%) to the wells of a white, opaque 96-well plate. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., XAV939).
-
Enzyme Addition: Add the Tankyrase enzyme to each well.
-
Initiation of Reaction: Initiate the reaction by adding the biotinylated NAD+ substrate mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate.
-
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the Tankyrase chemiluminescent assay.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. By leveraging the inherent advantages of the oxetane moiety and applying established principles of medicinal chemistry, researchers can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for initiating and advancing drug discovery programs based on this versatile chemical framework.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of 3-(3-Bromophenyl)oxetan-3-ol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Bromophenyl)oxetan-3-ol, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The principles outlined herein are grounded in established safety protocols for handling hazardous chemicals, as mandated by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4][5][6] The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Assessment and Immediate Safety Precautions
Based on these analogs, this compound should be handled as a substance that is:
Therefore, the following immediate safety precautions must be implemented:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of appropriate PPE is a requirement under OSHA's Laboratory Standard.[1][4]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be used if there is a splash hazard. | To protect against splashes and aerosols, preventing serious eye damage.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's specifications for compatibility. | To prevent skin contact and subsequent irritation.[7] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize inhalation of any vapors or aerosols, which may cause respiratory irritation.[1][4][7][8] |
Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a properly functioning chemical fume hood.[1][4] This engineering control is crucial for containing volatile vapors and protecting the user from respiratory exposure.
Segregation and Waste Collection Protocol
Proper segregation of chemical waste is a fundamental principle of laboratory safety and is mandated by hazardous waste regulations.[5][11] As a halogenated organic compound, this compound must not be mixed with non-halogenated solvent waste.[12][13][14]
Step-by-Step Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a designated, chemically compatible container for halogenated organic waste. Polyethylene or glass containers are generally suitable.[12][15]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[5][11][12]
-
The use of metal containers is not recommended as halogenated solvents can degrade to form acids that corrode metal.[15]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[13][14]
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[12]
-
If other compatible halogenated wastes are added to the same container, maintain a running list of all constituents and their approximate percentages.[12][13]
-
-
Transferring the Waste:
-
Conduct the transfer inside a chemical fume hood.
-
Carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]
-
-
Secure and Store the Container:
-
Tightly seal the container cap immediately after adding waste.[12][13]
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[11][16]
-
The SAA should be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[15]
-
Ensure secondary containment is used to capture any potential leaks.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Procedures
Decontamination
-
Any reusable equipment, such as funnels or beakers, that comes into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The solvent rinseate must be collected and disposed of as halogenated hazardous waste.
-
Contaminated disposable items, such as pipette tips and absorbent pads, must be placed in a sealed, labeled bag or container for solid hazardous waste.[17]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, control the source of the spill. Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill.[18]
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into a sealed, compatible container.
-
Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Arrange for the disposal of the spill debris through your institution's Environmental Health and Safety (EH&S) office.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[12]
Final Disposal Pathway
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generated in laboratories must be managed and disposed of in a compliant manner.[5][6]
-
Do not dispose of this compound down the drain or in the regular trash. [12][13][15] This is strictly prohibited and can lead to environmental contamination and significant legal penalties.
-
Accumulate waste in your laboratory's SAA. Once the container is full (or after a designated accumulation time, typically 90 days to one year depending on generator status and local rules), contact your institution's EH&S department to arrange for pickup.[6][11][16]
-
Professional Disposal: Your EH&S department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final destruction, typically via high-temperature incineration.[19]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. compliancy-group.com [compliancy-group.com]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(4-Bromophenyl)oxetan-3-ol | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. epa.gov [epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
